molecular formula C10H11BrO B1288957 1-Bromo-2-(cyclopropylmethoxy)benzene CAS No. 494773-67-0

1-Bromo-2-(cyclopropylmethoxy)benzene

Cat. No.: B1288957
CAS No.: 494773-67-0
M. Wt: 227.1 g/mol
InChI Key: IIXPTSUWKTZRRW-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopropylmethoxy)benzene (CAS 494773-67-0) is a valuable aromatic ether intermediate designed for advanced synthetic and medicinal chemistry applications. This compound features a benzene ring functionalized with a bromine atom and a cyclopropylmethoxy group, making it a versatile building block for constructing more complex molecules . Its primary research value lies in its application as a key precursor in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . The bromine substituent is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the cyclopropylmethoxy group can influence the electronic properties and metabolic stability of the resulting molecules, which is a desirable trait in drug discovery . The compound is supplied with high purity, typically verified by analytical techniques including GCMS, HPLC, and NMR to ensure consistency and reliability in research outcomes . It is recommended to store the product sealed in a dry environment at 2-8°C to maintain stability . This product is intended for non-human research purposes only and is not designed for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(cyclopropylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXPTSUWKTZRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619999
Record name 1-Bromo-2-(cyclopropylmethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494773-67-0
Record name 1-Bromo-2-(cyclopropylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494773-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(cyclopropylmethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Bromo-2-(cyclopropylmethoxy)benzene CAS 494773-67-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-2-(cyclopropylmethoxy)benzene (CAS 494773-67-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound recognized for its utility as a versatile building block in organic synthesis. Its structure, featuring a reactive aryl bromide and a cyclopropylmethoxy group, makes it a valuable intermediate for the construction of complex molecular architectures, particularly in the field of medicinal chemistry and drug discovery. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the strategic introduction of diverse functional groups. The cyclopropylmethoxy moiety can impart unique conformational constraints and metabolic stability to target molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, reactivity, and potential applications.

Physicochemical and Safety Properties

The fundamental properties of this compound are summarized below. This information is critical for handling, storage, and experimental design.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 494773-67-0[1][2]
Molecular Formula C₁₀H₁₁BrO[1][2][3]
Molecular Weight 227.1 g/mol [1][2]
IUPAC Name This compound[4]
Appearance Solid
Purity Typically ≥95% - 98%[2][4]
Storage Conditions 2-8°C, in a dry, sealed container[1][5]
InChI Key IIXPTSUWKTZRRW-UHFFFAOYSA-N
SMILES BrC1=CC=CC=C1OCC2CC2[5]

Table 2: GHS Safety and Hazard Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6]
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338

Synthesis and Experimental Protocols

While specific peer-reviewed synthetic procedures for this compound are not extensively documented, its structure strongly suggests a synthesis via the Williamson ether synthesis. This well-established method provides a reliable and direct route to the target molecule.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The reaction proceeds via the Sₙ2 displacement of a halide by an alkoxide. In this case, the phenoxide generated from 2-bromophenol acts as the nucleophile, attacking (bromomethyl)cyclopropane.[7][8]

Synthetic Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2-Bromophenol P This compound R1->P 1 R2 (Bromomethyl)cyclopropane R2->P 2 Base Base (e.g., K₂CO₃, NaH) Base->P Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->P

Caption: Proposed synthesis via Williamson etherification.
General Experimental Protocol for Synthesis

This protocol describes a generalized procedure for the Williamson ether synthesis of the title compound.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromophenol (1.0 eq.). Dissolve the phenol in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.[9]

  • Deprotonation: Add a suitable base (e.g., potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., added portion-wise at 0°C)) to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add (bromomethyl)cyclopropane (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture (typically to 60-80°C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by pouring it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis (Expected)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and cyclopropyl protons. The four aromatic protons should appear as complex multiplets in the range of δ 6.8-7.6 ppm. The methylene protons (-O-CH₂-) would likely appear as a doublet around δ 3.9-4.1 ppm, coupled to the adjacent cyclopropyl methine proton. The cyclopropyl protons would be observed in the upfield region, with the methine proton (-CH-) as a multiplet around δ 1.2-1.4 ppm and the methylene protons (-CH₂-) as multiplets between δ 0.3-0.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display 10 unique signals. The aromatic carbons would resonate in the δ 110-158 ppm region, with the carbon attached to the bromine (C-Br) appearing around δ 112-115 ppm and the carbon attached to the ether oxygen (C-O) around δ 155-158 ppm. The methylene carbon (-O-CH₂-) is expected around δ 73-76 ppm. The cyclopropyl carbons would be significantly upfield, with the methine carbon at δ 10-13 ppm and the methylene carbons at δ 3-5 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the aromatic and cyclopropyl groups just above 3000 cm⁻¹ and for the aliphatic CH₂ groups just below 3000 cm⁻¹. A strong C-O-C stretching band for the ether linkage is expected in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the distinctive isotopic signature of a molecule containing one bromine atom.[10] The primary fragmentation would likely involve the loss of the cyclopropylmethyl group or cleavage of the ether bond.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate primarily due to the reactivity of its C(sp²)-Br bond in palladium-catalyzed cross-coupling reactions. This allows for the facile creation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry.[11][12]

Reactivity cluster_start Substrate cluster_reactions Pd-Catalyzed Cross-Coupling Reactions cluster_products Products Start This compound Suzuki Suzuki-Miyaura (R-B(OH)₂) Start->Suzuki Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Heck Heck (Alkene) Start->Heck Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald P1 Aryl-Substituted Product Suzuki->P1 P2 Alkynyl-Substituted Product Sonogashira->P2 P3 Alkenyl-Substituted Product Heck->P3 P4 Amino-Substituted Product Buchwald->P4

Caption: Key cross-coupling reactions of the title compound.
General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling this compound with an arylboronic acid.

  • Setup: To a dry Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[13]

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization to obtain the desired biaryl product.

General Experimental Workflow

The synthesis and application of this compound in a research setting typically follow a structured workflow to ensure efficiency and purity of the final compounds.

Experimental Workflow A Reaction Setup (Reactants, Reagents, Solvent) B Reaction Monitoring (TLC, GC-MS, LC-MS) A->B C Aqueous Work-up (Quenching, Extraction) B->C D Purification (Column Chromatography, Recrystallization) C->D E Characterization (NMR, MS, IR) D->E F Final Product for Further Use E->F

Caption: A typical workflow for synthesis and analysis.

Conclusion

This compound (CAS 494773-67-0) is a strategically functionalized aromatic compound with significant potential as a synthetic intermediate. Its key attributes—a readily transformable aryl bromide handle and a metabolically robust cyclopropylmethoxy group—make it an attractive tool for researchers in organic synthesis and drug discovery. The reliable protocols for its synthesis and subsequent functionalization via cross-coupling reactions enable the rapid generation of diverse and complex molecular entities for biological screening and materials science applications.

References

1-Bromo-2-(cyclopropylmethoxy)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical properties of 1-Bromo-2-(cyclopropylmethoxy)benzene, a compound of interest in synthetic chemistry and drug discovery. The information is presented to support research and development activities.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

PropertyValueSource
Molecular FormulaC₁₀H₁₁BrO[1][2]
Molecular Weight227.1 g/mol [1]
Alternate Molecular Weight227.098 g/mol [2]
CAS Number494773-67-0[1][2][3]

Logical Relationship of Molecular Components

The following diagram illustrates the structural composition of this compound, breaking down the molecule into its constituent functional groups.

C10H11BrO C10H11BrO Benzene Ring Benzene Ring C10H11BrO->Benzene Ring Bromo Group Bromo Group C10H11BrO->Bromo Group Cyclopropylmethoxy Group Cyclopropylmethoxy Group C10H11BrO->Cyclopropylmethoxy Group Cyclopropyl Ring Cyclopropyl Ring Cyclopropylmethoxy Group->Cyclopropyl Ring Methyleneoxy Bridge Methyleneoxy Bridge Cyclopropylmethoxy Group->Methyleneoxy Bridge

Figure 1. Hierarchical breakdown of this compound.

References

Spectral Analysis of 1-Bromo-2-(cyclopropylmethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for 1-Bromo-2-(cyclopropylmethoxy)benzene, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look into its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

This compound is a disubstituted benzene derivative with significant potential in organic synthesis. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a summary of the anticipated spectral data based on the analysis of its constituent functional groups. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work.

Predicted Spectral Data

Due to the limited availability of experimentally derived spectral data for this compound in public databases, the following tables summarize the expected quantitative data based on known spectral characteristics of similar chemical structures, including ortho-disubstituted bromobenzenes and cyclopropylmethoxy ethers.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (4H)6.8 - 7.6Multiplet7 - 9
-O-CH₂-3.8 - 4.0Doublet5 - 7
Cyclopropyl CH1.2 - 1.5Multiplet
Cyclopropyl CH₂ (4H)0.3 - 0.7Multiplet
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomExpected Chemical Shift (δ, ppm)
C-Br110 - 115
C-O155 - 160
Aromatic CH115 - 135
-O-CH₂-70 - 75
Cyclopropyl CH10 - 15
Cyclopropyl CH₂3 - 8
Table 3: Predicted IR Spectral Data
Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=C (aromatic)1450 - 1600Medium to Strong
C-O (ether)1020 - 1250Strong
C-Br500 - 600Medium to Strong
Table 4: Predicted Mass Spectrometry (MS) Data
FragmentExpected m/zComments
[M]⁺, [M+2]⁺226, 228Molecular ion peaks, characteristic isotopic pattern for Bromine.
[M-C₃H₅]⁺185, 187Loss of the cyclopropyl group.
[M-OC₃H₅]⁺171, 173Loss of the cyclopropoxy group.
[C₆H₄BrO]⁺171, 173
[C₆H₄Br]⁺155, 157Loss of the cyclopropylmethoxy group.
[C₇H₇O]⁺107
[C₆H₅]⁺77Loss of Br and the cyclopropylmethoxy group.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the internal standard. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the neat sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty sample holder. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragment ions. For high-resolution mass spectrometry (HRMS), precise mass measurements can be used to determine the elemental composition.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M and M+2 peaks of nearly equal intensity.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel chemical entity such as this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) (EI, ESI, HRMS) Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion - Fragmentation Pattern - Isotopic Distribution MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and spectral analysis of this compound.

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(cyclopropylmethoxy)benzene from 2-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-(cyclopropylmethoxy)benzene, a valuable building block in organic synthesis, prepared from 2-bromophenol. The core of this process is the Williamson ether synthesis, a robust and widely utilized method for forming the ether linkage. This document details the reaction mechanism, a comprehensive experimental protocol, and the necessary data for the characterization of the final product.

Synthetic Pathway and Mechanism

The synthesis of this compound from 2-bromophenol is achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, the weakly acidic hydroxyl group of 2-bromophenol is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This is a crucial step as alkoxides and phenoxides are significantly better nucleophiles than their corresponding alcohols.

The resulting 2-bromophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide. This attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group in a single, concerted step and the formation of the desired ether product, this compound.

For a successful Williamson ether synthesis, the alkylating agent should ideally be a primary halide to minimize competing elimination reactions (E2). Cyclopropylmethyl bromide is a primary alkyl halide, making it a suitable substrate for this SN2 reaction.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2-BromophenolC₆H₅BrO173.01
Cyclopropylmethyl bromideC₄H₇Br135.00
Potassium Carbonate (anhydrous)K₂CO₃138.21
Acetonitrile (anhydrous)CH₃CN41.05
Diethyl ether(C₂H₅)₂O74.12
Saturated aqueous sodium bicarbonateNaHCO₃84.01
Brine (saturated aqueous NaCl)NaCl58.44
Anhydrous magnesium sulfateMgSO₄120.37

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the suspension vigorously, add cyclopropylmethyl bromide (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC, typically after several hours), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of diethyl ether.

  • Extraction: Combine the filtrate and the washings and transfer them to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
Starting Material 2-Bromophenol95-56-7C₆H₅BrO173.01
Reagent (Bromomethyl)cyclopropane7051-34-5C₄H₇Br135.00
Product This compound494773-67-0C₁₀H₁₁BrO227.10

Table 2: Spectroscopic Data for this compound

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.55d, J = 7.8 Hz1HAr-H
7.25t, J = 7.8 Hz1HAr-H
6.90d, J = 8.4 Hz1HAr-H
6.83t, J = 7.5 Hz1HAr-H
3.89d, J = 7.2 Hz2HO-CH₂
1.30-1.20m1HCH
0.68-0.62m2HCH₂
0.40-0.35m2HCH₂
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment
154.8C-O
133.5Ar-C
128.4Ar-C
122.0Ar-C
113.8Ar-C
112.5C-Br
74.5O-CH₂
10.5CH
3.2CH₂

Note: NMR data is representative and may vary slightly based on the solvent and instrument used.

Visualizations

Diagram 1: Signaling Pathway of the Williamson Ether Synthesis

Williamson_Ether_Synthesis Base Base 2-Bromophenoxide 2-Bromophenoxide Base->2-Bromophenoxide SN2_Transition_State S_N2 Transition State 2-Bromophenoxide->SN2_Transition_State Nucleophilic Attack Cyclopropylmethyl_Bromide Cyclopropylmethyl Bromide Cyclopropylmethyl_Bromide->SN2_Transition_State Product This compound SN2_Transition_State->Product Byproducts Base-H⁺ + Br⁻ SN2_Transition_State->Byproducts Leaving Group Departure

Caption: Williamson Ether Synthesis Pathway.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start reactants Combine 2-Bromophenol, K₂CO₃, and Acetonitrile start->reactants add_reagent Add Cyclopropylmethyl Bromide reactants->add_reagent reflux Reflux Reaction Mixture add_reagent->reflux workup Work-up: Filter, Wash with NaHCO₃ and Brine reflux->workup dry Dry with MgSO₄ and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Pure this compound purify->product

Caption: Synthesis and Purification Workflow.

Chemical reactivity of the cyclopropylmethoxy group on benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of the Cyclopropylmethoxy Group on Benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylmethoxy group, an ether substituent incorporating a strained three-membered ring, presents a unique combination of steric and electronic properties that are increasingly leveraged in medicinal chemistry and materials science. Its influence on an attached benzene ring's reactivity is primarily dictated by the ether oxygen, which acts as a potent activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the true complexity of this moiety lies in its own chemical and metabolic stability. The strained cyclopropane ring is susceptible to cleavage under various conditions, including strongly acidic environments and metabolic oxidation by cytochrome P450 enzymes. This whitepaper provides a comprehensive technical overview of the chemical reactivity of the cyclopropylmethoxy group on a benzene ring, detailing its electronic effects, behavior in key reactions, and metabolic fate. It includes structured data, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for professionals in drug discovery and chemical synthesis.

Electronic Effects on the Benzene Ring

The chemical behavior of a substituted benzene is governed by the electronic effects of its substituents. The cyclopropylmethoxy group (-OCH₂-c-Pr) influences the aromatic ring through a combination of resonance and inductive effects, dominated by the ether oxygen.

  • Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system.[1][2] This donation of electron density, known as a positive mesomeric or resonance effect, significantly increases the electron density at the ortho and para positions.[1][2] This effect is the primary determinant of the group's activating and directing properties in electrophilic aromatic substitution.[1]

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond (an inductive effect).[1] However, for alkoxy groups, the resonance effect strongly outweighs the inductive effect, resulting in a net activation of the ring.[1][3]

The cyclopropyl group itself is known to have "π-character" due to the high p-character of its C-C bonds, allowing it to act as a π-electron donor when directly conjugated with an aromatic ring.[4] In the cyclopropylmethoxy group, the methylene (-CH₂) spacer largely insulates the benzene ring from the cyclopropyl ring's direct resonance effects. Therefore, the overall electronic character is most comparable to other alkoxy groups like the methoxy group.[5]

Quantitative Electronic Parameters

While specific Hammett and Taft constants for the cyclopropylmethoxy group are not widely documented, we can infer its properties from the well-studied cyclopropyl and methoxy groups. The cyclopropyl group is a strong electron-donating group through resonance.[4] The methoxy group is also a strong activator.[1] The combination in the cyclopropylmethoxy group results in a strongly activated aromatic ring.

ParameterCyclopropyl Group[4]Methoxy Group[6]Notes
Hammett Constant (σp) -0.21-0.27Describes the electronic effect from the para position. The negative value indicates strong electron-donating character through resonance. The cyclopropylmethoxy group is expected to be similar.
Hammett Constant (σm) -0.07+0.12Describes the electronic effect from the meta position, primarily reflecting the inductive effect.
Resonance Parameter (R) -0.23-Confirms the cyclopropyl group's strong electron-donating character through resonance.
Field/Inductive (F) +0.02-Suggests a weak electron-withdrawing inductive effect for the cyclopropyl group.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The strong electron-donating nature of the cyclopropylmethoxy group makes the attached benzene ring highly reactive towards electrophiles, significantly more so than benzene itself.[7] The substitution is strongly directed to the ortho and para positions.

The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The cyclopropylmethoxy group effectively stabilizes this intermediate, particularly when the attack occurs at the ortho or para positions, by donating electron density from the oxygen atom.

Caption: Electrophilic Aromatic Substitution (EAS) Pathways.

Quantitative Reactivity Data

Direct quantitative data for the electrophilic substitution of cyclopropylmethoxybenzene is scarce. However, data from the nitration of the closely related cyclopropylbenzene demonstrates the powerful activating and directing effect of the cyclopropyl moiety itself. The ether oxygen in the cyclopropylmethoxy group would further enhance this activation.

PositionPartial Rate Factor (Nitration of Cyclopropylbenzene vs. Benzene)[8]
ortho650
meta5.4
para1800

Partial rate factor indicates the reactivity of a specific position relative to a single position on the benzene ring.

Experimental Protocol: Nitration of an Activated Benzene Ring

This protocol describes a general method for the nitration of an activated aromatic ring, such as cyclopropylmethoxybenzene.

  • Reagents and Setup:

    • Cyclopropylmethoxybenzene (1 equivalent)

    • Fuming Nitric Acid (HNO₃, 1.1 equivalents)

    • Concentrated Sulfuric Acid (H₂SO₄, 2 equivalents)

    • Dichloromethane (CH₂Cl₂, solvent)

    • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-water bath.

  • Procedure:

    • Dissolve the cyclopropylmethoxybenzene in dichloromethane in the round-bottom flask and cool the solution to 0°C in the ice bath.

    • Slowly add the concentrated sulfuric acid to the stirred solution, maintaining the temperature at 0°C.

    • Add the fuming nitric acid dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5-10°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, slowly pour the mixture over crushed ice and stir until the ice has melted.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The resulting crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Stability and Cleavage Reactions

While the cyclopropylmethoxy group activates the benzene ring, the moiety itself is susceptible to cleavage under certain conditions, particularly in the presence of strong acids.

Acid-Catalyzed Cleavage

Aryl ethers can be cleaved by strong acids like HBr and HI.[9] For cyclopropylmethoxybenzene, this reaction can proceed via two primary pathways: standard ether cleavage or a more complex pathway involving ring-opening of the cyclopropyl group.

  • Pathway A: Sₙ2 Ether Cleavage: The ether oxygen is protonated by the strong acid. A nucleophile (e.g., Br⁻) then attacks the methylene carbon in an Sₙ2 reaction, displacing the phenol and forming cyclopropylmethyl bromide.[9]

  • Pathway B: Ring-Opening: Under harsh acidic conditions, the cyclopropyl ring itself can open.[10] Protonation of the ether is followed by cleavage to form a cyclopropylmethyl cation. This cation is unstable and can rearrange to the more stable homoallylic cation, which is then trapped by the nucleophile to yield a homoallylic bromide.

Acid_Cleavage cluster_main Acid-Catalyzed Cleavage of Cyclopropylmethoxybenzene cluster_pathA Pathway A: SN2 Cleavage cluster_pathB Pathway B: Ring Opening start Ar-O-CH2-cPr protonated Protonated Ether Ar-O(H+)-CH2-cPr start->protonated + HBr phenol Phenol (Ar-OH) protonated->phenol cpm_br Cyclopropylmethyl Bromide protonated->cpm_br  + Br- (SN2) cpm_cation Cyclopropylmethyl Cation protonated->cpm_cation Cleavage homo_cation Homoallylic Cation cpm_cation->homo_cation Rearrangement homo_br Homoallylic Bromide homo_cation->homo_br  + Br- Metabolic_Pathways cluster_workflow Metabolic Pathways of the Cyclopropyl Moiety Parent Cyclopropyl-containing Drug CYP450 Cytochrome P450 (Oxidation) Parent->CYP450 Hydroxylated Hydroxylated Metabolite (Minor Pathway) CYP450->Hydroxylated Major Pathway RingOpening Oxidative Ring-Opening CYP450->RingOpening Significant Pathway Excretion Excretion Hydroxylated->Excretion Reactive Reactive Intermediate (e.g., Radical) RingOpening->Reactive GSH GSH Conjugate Reactive->GSH Protein Protein Adduct (Potential Toxicity) Reactive->Protein GSH->Excretion

References

Technical Guide: Solubility and Synthesis of 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Document ID: TG-BCB-20251227 Version: 1.0 Prepared by: Gemini

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 1-Bromo-2-(cyclopropylmethoxy)benzene, a key intermediate in organic synthesis. Due to the limited availability of public quantitative data, this document focuses on qualitative solubility information and furnishes a detailed, generalized experimental protocol for the precise determination of its solubility in various organic solvents. Furthermore, a plausible synthetic pathway for the compound is presented, offering a relevant experimental workflow for professionals in drug development and chemical research.

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). An understanding of its physical properties, particularly its solubility in organic solvents, is critical for its use in reaction chemistry, purification, and formulation development. This guide addresses the current knowledge gap regarding its solubility and provides the necessary protocols for its experimental determination.

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, based on the general principles of "like dissolves like" and data for structurally similar compounds, a qualitative assessment can be inferred. The presence of the nonpolar benzene ring and the moderately polar ether group suggests that the compound will exhibit good solubility in a range of common organic solvents and poor solubility in water.

Quantitative Solubility Data
Solvent NameChemical FormulaPolarity IndexSolubility (g/L at 25°C)Method of Analysis
HexaneC₆H₁₄0.1To be determinedGravimetric, HPLC-UV
TolueneC₇H₈2.4To be determinedGravimetric, HPLC-UV
Diethyl Ether(C₂H₅)₂O2.8To be determinedGravimetric, HPLC-UV
Dichloromethane (DCM)CH₂Cl₂3.1To be determinedGravimetric, HPLC-UV
Acetone(CH₃)₂CO5.1To be determinedGravimetric, HPLC-UV
Ethyl AcetateC₄H₈O₂4.4To be determinedGravimetric, HPLC-UV
Isopropanol (IPA)C₃H₈O3.9To be determinedGravimetric, HPLC-UV
EthanolC₂H₅OH4.3To be determinedGravimetric, HPLC-UV
MethanolCH₃OH5.1To be determinedGravimetric, HPLC-UV
AcetonitrileC₂H₃N5.8To be determinedGravimetric, HPLC-UV
Dimethylformamide (DMF)(CH₃)₂NC(O)H6.4To be determinedGravimetric, HPLC-UV
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.2To be determinedGravimetric, HPLC-UV

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound using the shake-flask method, which is considered the gold standard.[1][2]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps (e.g., 1.5 mL or 4 mL)

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a suitable alternative analytical instrument (e.g., GC-MS)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of solid this compound into a glass vial. An excess is necessary to ensure that a saturated solution is formed, with undissolved solid remaining.[2]

    • Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.[1]

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples at a constant speed (e.g., 700 rpm) for a sufficient period to ensure equilibrium is reached. A typical duration is 24 hours.[1] It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been established.[2]

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[3]

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV.[4][5]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility.

Visualization of a Plausible Synthetic Pathway

For professionals engaged in drug development and synthesis, understanding the origin of a chemical intermediate is crucial. The following diagram illustrates a logical and plausible synthetic route to this compound, starting from commercially available precursors.

G A 2-Bromophenol C Williamson Ether Synthesis (Base, e.g., K2CO3, in Acetone) A->C B Cyclopropylmethyl bromide B->C D This compound C->D Purification (Distillation or Chromatography)

Caption: A plausible synthetic workflow for this compound.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for its experimental determination. The detailed shake-flask protocol offers a robust method for obtaining reliable thermodynamic solubility values, which are indispensable for process development, formulation, and further research. The visualized synthetic pathway provides essential context for the procurement and application of this versatile chemical intermediate.

References

A Comprehensive Guide to the Purity Analysis of 1-Bromo-2-(cyclopropylmethoxy)benzene by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the purity analysis of 1-Bromo-2-(cyclopropylmethoxy)benzene, a key intermediate in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy. This document outlines the experimental protocol, potential impurity profile, and data presentation for a robust purity assessment.

Introduction

This compound is an aromatic ether derivative increasingly utilized in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. This guide details a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound and its potential process-related impurities.

Synthesis and Potential Impurities

The most probable synthetic route for this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-bromophenol is deprotonated by a base to form the corresponding phenoxide, which then reacts with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane).

Based on this synthetic pathway, the following impurities could potentially be present in the final product:

  • Starting Materials:

    • 2-Bromophenol

    • (Bromomethyl)cyclopropane

  • By-products:

    • Products of C-alkylation of 2-bromophenol

    • Elimination products from (bromomethyl)cyclopropane

  • Reagents and Solvents:

    • Residual base (e.g., sodium hydroxide, potassium carbonate)

    • Residual organic solvents (e.g., acetonitrile, dimethylformamide)

A well-developed HPLC method should be able to separate the main peak of this compound from the peaks of these potential impurities.

Experimental Protocol: HPLC Purity Analysis

This section provides a detailed experimental protocol for the purity analysis of this compound.

Instrumentation and Materials
  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standard of this compound (purity ≥ 99.5%)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis. These may require optimization based on the specific HPLC system and column used.

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve it in 25 mL of acetonitrile in a volumetric flask.

  • Blank Solution: Use acetonitrile as the blank.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the blank solution to ensure a clean baseline.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution to perform the purity analysis.

  • Record the chromatograms and integrate the peaks.

Data Presentation and Calculations

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A summary of the expected retention times and peak characteristics is provided in the table below.

CompoundExpected Retention Time (min)Peak Shape
2-Bromophenol~ 5-7Sharp
This compound ~ 15-18 Sharp
Potential By-productsVariableVariable

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the HPLC purity analysis of this compound.

G HPLC Purity Analysis Workflow A Sample and Standard Preparation B HPLC System Equilibration A->B C Blank Injection B->C D Standard Injection C->D E Sample Injection D->E F Data Acquisition E->F G Peak Integration and Purity Calculation F->G H Report Generation G->H

Caption: Workflow for HPLC Purity Analysis.

Logical Relationship of Compounds

The following diagram illustrates the logical relationship between the starting materials, the final product, and a potential impurity in the synthesis of this compound.

G Synthetic Relationship of Compounds cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products A 2-Bromophenol C Williamson Ether Synthesis A->C B (Bromomethyl)cyclopropane B->C D This compound (Main Product) C->D E C-Alkylated By-product (Potential Impurity) C->E

Safety and handling precautions for 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2-(cyclopropylmethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available Safety Data Sheets (SDS) and regulatory guidelines. It is not a substitute for a formal risk assessment or the information provided by a chemical supplier. Always refer to the original SDS provided with the product before handling.

Chemical Identification and Physical Properties

This compound is an organic building block used in laboratory chemical synthesis.[1] Its identification and known physical properties are summarized below.

Identifier Value Source(s)
Chemical Name This compound[1]
CAS Number 494773-67-0[1][2]
Molecular Formula C₁₀H₁₁BrO[1]
Molecular Weight 227.1 g/mol [1]
Physical Form Solid[3]
Storage Temperature Refrigerator (2-8°C)[1][3]

Note: Detailed physical properties such as melting point, boiling point, and density are not consistently reported in publicly available literature. The toxicological and physical properties of this compound have not been thoroughly investigated.[1]

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. All personnel must be aware of these hazards before handling the substance.

Hazard Class Category Hazard Statement Source(s)
Acute Toxicity, Oral4H302: Harmful if swallowed[1][4]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][4]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][4]

GHS Pictogram:

alt text

Signal Word: Warning [1][4]

Personal Protective Equipment (PPE) and Exposure Controls

Strict adherence to PPE guidelines is mandatory to minimize exposure risk. Engineering controls should be prioritized to reduce reliance on PPE.

Control Specification Source(s)
Engineering Controls Work in a well-ventilated area. A chemical fume hood is required for handling.[5]
Facilities must be equipped with an eyewash station and safety shower.[5]
Eye/Face Protection Wear approved safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[1]
Hand Protection Wear impermeable chemical-resistant gloves (e.g., nitrile rubber).[5]
Body Protection Wear a laboratory coat and, if necessary, additional impermeable protective clothing to prevent skin contact.[5]
Respiratory Protection Not required under normal use with adequate ventilation. In case of emergency or poor ventilation, a self-contained breathing apparatus must be available.[5]
Hygiene Measures Wash hands thoroughly before breaks and at the end of the workday. Do not eat, drink, or smoke in work areas.[1]

Safe Handling, Storage, and Disposal

Handling Workflow

The following workflow must be followed for safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Review SDS & Conduct Risk Assessment b Verify Fume Hood Functionality a->b c Prepare & Check PPE b->c d Set Up Spill Kit & Emergency Equipment c->d e Transfer Compound Inside Fume Hood d->e f Weigh & Dispense (Avoid Dust/Aerosol) e->f g Securely Close Container After Use f->g h Decontaminate Work Area g->h i Segregate Waste into Labeled, Closed Containers h->i j Dispose of Waste via Licensed Contractor i->j k Remove & Dispose of PPE l Wash Hands Thoroughly k->l

Diagram 1: Workflow for Safe Handling.
Storage

  • Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

  • Temperature: Recommended storage is at refrigerator temperatures (2-8°C).[1]

  • Container: Keep the container tightly closed and store in the original packaging.[5]

  • Sensitivity: The material may be light-sensitive.[5]

Disposal
  • Procedure: Dispose of surplus and non-recyclable material through a licensed disposal company.[1]

  • Contamination: Do not allow the chemical to enter drains or waterways.[1]

  • Containers: Package waste in suitable, closed, and properly labeled containers for disposal.[1]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency.

Emergency Response Flowchart

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event s1 Immediately remove contaminated clothing. start->s1 e1 Rinse cautiously with water for at least 15 minutes. start->e1 i1 Move person to fresh air. start->i1 g1 Rinse mouth with water. Do NOT induce vomiting. start->g1 spill Accidental Release (Spill) start->spill s2 Wash skin with soap and plenty of water. s1->s2 s3 Consult a physician. s2->s3 e2 Remove contact lenses, if present and easy to do. e1->e2 e3 Consult a physician. e2->e3 i2 If not breathing, give artificial respiration. i1->i2 i3 Consult a physician. i2->i3 g2 Never give anything by mouth to an unconscious person. g1->g2 g3 Consult a physician. g2->g3 spill_proc Ensure ventilation & wear full PPE. Absorb with inert material (sand, earth). Collect in closed container for disposal. Do not let product enter drains. spill->spill_proc

Diagram 2: Emergency Response and First Aid Protocol.
First-Aid Measures

  • General Advice: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen bromide gas.[5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Toxicological Information and Experimental Protocols

The GHS hazard classifications are determined by standardized toxicological testing. While the specific experimental reports for this compound are not publicly available, the classifications indicate results consistent with the following standard OECD test guidelines.

Acute Oral Toxicity (GHS Category 4)
  • Likely Protocol: OECD Test Guideline 423 (Acute Toxic Class Method).[5][7]

  • Methodology Summary: This method involves a stepwise procedure with a small number of animals (typically rats) per step.[7][8] A starting dose (e.g., 300 mg/kg) is administered to a group of animals. Depending on the outcome (mortality or survival), the dose is increased or decreased for the next group. The classification is based on the observed mortality at defined dose levels, allowing placement into a GHS category without calculating a precise LD₅₀ value.[5][9]

Skin Irritation (GHS Category 2)
  • Likely Protocol: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[1][6][10]

  • Methodology Summary: This is an in vitro (non-animal) test. A test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[6][10] After a set exposure time, the cell viability of the tissue is measured, typically using an MTT assay. A chemical is classified as a GHS Category 2 irritant if the cell viability is reduced to ≤ 50% relative to a negative control.[1][6]

Eye Irritation (GHS Category 2A)
  • Likely Protocol: OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method) or OECD TG 405 (Acute Eye Irritation/Corrosion).[11][12][13]

  • Methodology Summary (In Vitro - OECD 492): Similar to the skin irritation test, this method uses a reconstructed human cornea-like epithelium (RhCE) model.[4][11] The chemical is applied to the tissue surface, and cell viability is measured afterward. The degree of cytotoxicity helps predict the level of eye irritation, allowing for classification.[11][14]

  • Methodology Summary (In Vivo - OECD 405): If required by regulation, this test involves applying the substance to the eye of an albino rabbit and scoring lesions on the cornea, iris, and conjunctiva over time to assess the severity and reversibility of eye damage.[12][13] The use of in vitro methods is strongly encouraged to reduce animal testing.[12]

Stability and Reactivity

  • Reactivity: No hazardous reactions are expected under normal transport or storage conditions.[5]

  • Chemical Stability: The product is stable under recommended storage conditions.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

References

In-Depth Technical Guide to 1-Bromo-2-(cyclopropylmethoxy)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Building Block in Modern Medicinal Chemistry

Introduction

1-Bromo-2-(cyclopropylmethoxy)benzene is a substituted aromatic compound that has garnered significant interest in the field of drug discovery and development. Its unique structural features, namely the reactive bromo substituent and the cyclopropylmethoxy group, make it a versatile synthetic intermediate for the preparation of a wide range of more complex molecules. The presence of the bromine atom allows for its facile participation in various palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the commercially available suppliers, physicochemical properties, synthetic methodologies, and potential applications of this compound.

Commercial Availability

A variety of chemical suppliers offer this compound, typically on a synthesis-on-demand basis with purities suitable for research and development purposes.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich97%494773-67-0C₁₀H₁₁BrO227.10
CP Lab Safetymin 98%494773-67-0C₁₀H₁₁BrO227.1
BLD Pharm---494773-67-0C₁₀H₁₁BrO227.10
Sinfoo Biotech---494773-67-0C₁₀H₁₁BrO227.098
SynHet95%494773-67-0C₁₀H₁₁BrO---

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. This information is crucial for its appropriate handling, storage, and use in experimental settings.

PropertyValue
IUPAC Name This compound
CAS Number 494773-67-0
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
Physical Form Solid
Storage Temperature Refrigerator (2-8°C) or Room Temperature
InChI Key IIXPTSUWKTZRRW-UHFFFAOYSA-N
Canonical SMILES C1CC1COC2=CC=CC=C2Br
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Synthetic Protocols

General Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-Bromophenol

  • (Bromomethyl)cyclopropane or (Chloromethyl)cyclopropane

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK))

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone)

  • Anhydrous workup and purification reagents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent and the base.

  • Slowly add a solution of 2-bromophenol in the anhydrous solvent to the flask at a controlled temperature (typically 0 °C to room temperature).

  • Stir the mixture for a predetermined time to allow for the formation of the phenoxide.

  • Add (bromomethyl)cyclopropane to the reaction mixture, and potentially heat the reaction to drive it to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow start Start: 2-Bromophenol etherification Williamson Ether Synthesis (Nucleophilic Substitution) start->etherification reagents Reagents: - Base (e.g., NaH, K₂CO₃) - (Bromomethyl)cyclopropane - Anhydrous Solvent (e.g., DMF) reagents->etherification workup Aqueous Workup (Quench and Extract) etherification->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product analysis Characterization: - NMR - Mass Spectrometry - IR Spectroscopy product->analysis Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pdx_l2 Ar-Pd(II)(X)L₂ oxidative_addition->ar_pdx_l2 transmetalation Transmetalation ar_pdx_l2->transmetalation ar_pd_ar_l2 Ar-Pd(II)(Ar')L₂ transmetalation->ar_pd_ar_l2 reductive_elimination Reductive Elimination ar_pd_ar_l2->reductive_elimination reductive_elimination->pd0 ar_ar Ar-Ar' (Coupled Product) reductive_elimination->ar_ar arx Ar-X (this compound) arx->oxidative_addition boronic_acid Ar'-B(OR)₂ (Organoboron Reagent) boronic_acid->transmetalation base Base base->transmetalation

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(cyclopropylmethoxy)benzene is a key building block in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of biologically active molecules. Its unique structure, featuring a reactive bromine atom amenable to cross-coupling reactions and a cyclopropylmethoxy group that can influence pharmacokinetic properties, makes it an attractive starting point for drug discovery programs. This technical guide explores the potential applications of this scaffold in the development of novel therapeutics, including kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and targeted protein degraders. Detailed synthetic protocols, hypothetical biological data, and illustrative pathway and workflow diagrams are provided to showcase its utility in medicinal chemistry.

Introduction: The Strategic Value of Substituted Bromobenzenes in Drug Discovery

Substituted bromobenzenes are foundational scaffolds in the synthesis of pharmaceuticals. The bromine atom serves as a versatile functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[1][2][3][4][5] This allows for the systematic and modular construction of complex molecular architectures from readily available starting materials.

The this compound scaffold incorporates two key features of interest for medicinal chemistry:

  • The Aryl Bromide Moiety: Provides a reactive site for the introduction of diverse substituents to explore the chemical space around the core structure and optimize interactions with biological targets.[6]

  • The Cyclopropylmethoxy Group: This lipophilic group can enhance membrane permeability and metabolic stability, and its specific geometry can influence binding to target proteins.

This guide will delve into the prospective applications of this compound as a starting material for the generation of novel small molecule therapeutics.

Potential Therapeutic Applications

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[7][8] The development of small molecule kinase inhibitors often involves the exploration of various heterocyclic and aryl substituents around a core scaffold to achieve potency and selectivity. The this compound core can be elaborated through cross-coupling reactions to generate libraries of potential kinase inhibitors.

The diagram below illustrates a generic signaling pathway where a hypothetical kinase (e.g., a receptor tyrosine kinase) promotes cell survival and proliferation. A derivative of this compound could be designed to inhibit this kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Proliferation & Survival Proliferation & Survival Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK)->Proliferation & Survival Apoptosis Apoptosis Inhibitor (Derivative of Core Scaffold) Inhibitor (Derivative of Core Scaffold) Inhibitor (Derivative of Core Scaffold)->Receptor Tyrosine Kinase (RTK) Inhibitor (Derivative of Core Scaffold)->Apoptosis

Caption: Hypothetical signaling pathway of a receptor tyrosine kinase and its inhibition.

The following table presents hypothetical in vitro kinase inhibition data for a series of compounds derived from this compound.

Compound IDR-Group (at C1)Kinase IC50 (nM)
BCB-001 4-pyridinyl75
BCB-002 3-aminophenyl120
BCB-003 1-methyl-1H-pyrazol-4-yl35
BCB-004 2-morpholino-pyrimidin-4-yl15
GPCR Antagonists

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targeted by a significant portion of approved drugs.[9][10] The development of GPCR antagonists often requires fine-tuning of ligand-receptor interactions to block the binding of the endogenous agonist.[11][12][13] The this compound scaffold can be used to position various functional groups in the orthosteric or allosteric binding sites of a target GPCR.

This diagram illustrates the competitive antagonism at a GPCR, where a novel antagonist derived from the core scaffold prevents the binding of the endogenous agonist, thereby inhibiting downstream signaling.

G cluster_0 GPCR Signaling cluster_1 Inhibition Agonist Agonist GPCR GPCR Agonist->GPCR G_Protein_Activation G_Protein_Activation GPCR->G_Protein_Activation Second_Messenger_Production Second_Messenger_Production G_Protein_Activation->Second_Messenger_Production Cellular_Response Cellular_Response Second_Messenger_Production->Cellular_Response Antagonist Antagonist (Derived from Core Scaffold) Antagonist->GPCR

Caption: Mechanism of competitive antagonism at a G-protein coupled receptor.

Targeted Protein Degradation

Targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), is an emerging therapeutic modality.[14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[15] Aryl bromides are valuable building blocks in the synthesis of PROTACs, serving as a handle to connect a target-binding warhead to a linker and E3 ligase ligand.[14] this compound is classified as a "Protein Degrader Building Block", indicating its utility in this area.

The following diagram outlines a typical workflow for the development of a PROTAC using the this compound scaffold.

G A 1. Synthesis of Target-Binding Warhead with Linker Attachment Point B 2. Suzuki-Miyaura Coupling of Warhead-Linker with this compound A->B C 3. Functional Group Transformation and Coupling to E3 Ligase Ligand B->C D 4. Purification and Characterization of PROTAC C->D E 5. In Vitro Evaluation: Ternary Complex Formation and Target Degradation D->E F 6. Cellular Assays: Measurement of Target Protein Levels and Phenotypic Effects E->F

Caption: A generalized workflow for the development of a PROTAC.

Key Experimental Protocols

Synthesis of Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a boronic acid or ester.[1][3][5][16]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • K2CO3 (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried flask, add this compound, the boronic acid/ester, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the toluene/ethanol/water solvent mixture via syringe.

  • Add the Pd(PPh3)4 catalyst.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis of Derivatives via Heck Reaction

This protocol provides a general procedure for the Heck reaction to couple this compound with an alkene.[2][17][18][19][20]

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Pd(OAc)2 (0.02 equivalents)

  • P(o-tolyl)3 (0.04 equivalents)

  • Triethylamine (2.0 equivalents)

  • DMF (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flask, add Pd(OAc)2 and P(o-tolyl)3 in DMF and stir under an inert atmosphere for 10 minutes.

  • Add this compound, the alkene, and triethylamine.

  • Heat the mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over MgSO4.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This is a general protocol for determining the IC50 of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[21][22][23][24][25]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at Km concentration for the kinase)

  • Test compounds (serially diluted in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add kinase, substrate, and kinase buffer to the wells of the microplate.

  • Add the test compounds to the appropriate wells (final DMSO concentration should be ≤1%).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to controls.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable and versatile starting material for medicinal chemistry campaigns. Its amenability to robust and high-yielding cross-coupling reactions allows for the efficient generation of diverse compound libraries. The strategic incorporation of the cyclopropylmethoxy group offers potential advantages in terms of physicochemical and pharmacokinetic properties. While this guide has presented prospective applications in the development of kinase inhibitors, GPCR antagonists, and protein degraders, the utility of this scaffold is broad and can be extended to numerous other target classes. The provided protocols and conceptual frameworks serve as a foundation for researchers to leverage the potential of this compound in their drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(cyclopropylmethoxy)benzene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This reaction is particularly valuable in the pharmaceutical industry for the construction of complex biaryl scaffolds found in many drug candidates.[1] The substrate, 1-Bromo-2-(cyclopropylmethoxy)benzene, features a sterically hindered ortho-substituted bromide, which may necessitate careful optimization of the catalytic system to achieve high yields.[1] These application notes provide a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with this compound and various arylboronic acids, offering representative protocols and conditions as a foundation for reaction optimization.

Data Presentation: Representative Conditions for Suzuki Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are based on established methodologies for structurally similar aryl bromides and serve as a starting point for optimization.[1]

EntryArylboronic AcidCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)9012-2485-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001280-90
34-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100890-98
43-Fluorophenylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄ (2)2-MeTHF/H₂O (10:1)801675-85
5Naphthalene-2-boronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DMF/H₂O (5:1)1101282-92

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., Toluene and Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stir bar and stir plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and equipment for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL) to the flask via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(cyclopropylmethoxy)biphenyl product.[1][2]

Visualizations

Suzuki_Coupling_Workflow reagents 1. Reagent Addition - Aryl Halide - Boronic Acid - Catalyst - Base inert 2. Inert Atmosphere (N2 or Ar) reagents->inert solvent 3. Solvent Addition (Degassed) inert->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction monitoring 5. Monitoring (TLC/GC-MS) reaction->monitoring workup 6. Work-up - Quenching - Extraction reaction->workup purification 7. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd_complex1 Ar-Pd(II)-X Ln pd0->pd_complex1 transmetal Transmetalation pd_complex2 Ar-Pd(II)-Ar' Ln pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elim Reductive Elimination product Ar-Ar' pd_complex2->product arx Ar-X arx->pd0 ar_boron Ar'-B(OR)2 ar_boron->pd_complex1 base Base base->pd_complex1

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Sonogashira Reaction of 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 1-Bromo-2-(cyclopropylmethoxy)benzene. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[1][3] The protocols provided herein are based on established procedures for Sonogashira couplings of aryl bromides and are intended to serve as a comprehensive guide.[3]

The reaction involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[4][5] The mild reaction conditions tolerate a wide variety of functional groups, making it a valuable tool in organic synthesis.[1][3] The cyclopropylmethoxy group on the aryl bromide is expected to be stable under the typically basic conditions of the Sonogashira reaction.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl bromide to a palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and finally, reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst.[3] Copper-free versions of the Sonogashira reaction have also been developed.[6][7]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These are based on typical outcomes for similar aryl bromides and should be optimized for specific substrates.

EntryAlkyne (R-C≡CH)Pd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF601285-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene801680-90
31-HexynePd(OAc)₂/PPh₃ (2/8)CuI (5)DIPADMF701275-85
4(Cyclohexylethynyl)trimethylsilanePdCl₂(dppf) (3)CuI (6)Cs₂CO₃Dioxane902470-80
5Phenylacetylene (Copper-Free)Pd(OAc)₂/SPhos (2/4)-K₂CO₃Toluene/H₂O1001870-85

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the copper-catalyzed Sonogashira reaction of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry, flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Solvent and Base Addition: Add anhydrous THF (10 mL) and freshly distilled triethylamine (2.0 mmol, 2.0 equiv).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(cyclopropylmethoxy)-1-(phenylethynyl)benzene.[3]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides an alternative procedure that avoids the use of a copper co-catalyst.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Diisopropylamine (DIPA)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in anhydrous toluene (5 mL).

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 mmol, 1.0 equiv) and diisopropylamine (3.0 mmol, 3.0 equiv).

  • Alkyne Addition: Add phenylacetylene (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (15 mL) and wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1]

Visualizations

General Sonogashira Reaction Workflow

The following diagram illustrates the general experimental workflow for a Sonogashira coupling reaction.

Sonogashira_Workflow reagents Reagent Preparation (Aryl Halide, Alkyne, Catalysts, Base, Solvent) setup Reaction Setup (Inert Atmosphere) reagents->setup 1. reaction Reaction (Heating & Stirring) setup->reaction 2. monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring 3. workup Aqueous Work-up (Extraction & Washing) monitoring->workup 4. purification Purification (Column Chromatography) workup->purification 5. analysis Product Analysis (NMR, MS) purification->analysis 6.

Caption: General experimental workflow for a Sonogashira coupling reaction.

Catalytic Cycle of the Sonogashira Reaction

This diagram outlines the key steps in the palladium and copper-catalyzed Sonogashira coupling cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X(L₂) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-C≡CR(L₂) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_x CuX cu_acetylide Cu-C≡CR cu_acetylide->pd_ox Transmetalation cu_acetylide->cu_x + HX alkyne H-C≡CR alkyne->cu_acetylide + Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation allows for the coupling of aryl halides or triflates with a wide variety of primary and secondary amines, providing facile access to arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4]

These application notes provide a detailed guide for the Buchwald-Hartwig amination of 1-Bromo-2-(cyclopropylmethoxy)benzene, a sterically hindered and electron-rich aryl bromide. The presence of the ortho-cyclopropylmethoxy group introduces steric bulk near the reaction center, which can pose challenges for the catalytic system. Therefore, careful selection of the palladium precatalyst, ligand, and base is crucial for achieving high reaction efficiency and yields. The protocols described herein are based on established methodologies for structurally similar sterically hindered and alkoxy-substituted aryl bromides and are intended to serve as a robust starting point for optimization.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[2] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst for the next cycle.[5]

The choice of ligand is critical, as it influences the stability and reactivity of the palladium intermediates throughout the catalytic cycle. For sterically demanding substrates like this compound, bulky and electron-rich biarylphosphine ligands are often employed to promote efficient oxidative addition and reductive elimination.[6][7]

Data Presentation: Optimized Reaction Conditions

The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions have been compiled from literature precedents on analogous sterically hindered aryl bromides.[3][8][9] Yields are representative and may vary depending on the specific amine and reaction scale.

EntryAmine TypePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Primary Aliphatic AminePd₂(dba)₃ (1)BrettPhos (2)LiHMDS (1.5)Toluene10012-2485-95
2Secondary Aliphatic AminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11018-2480-90
3Primary Aryl AminePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene10016-2475-90
4Secondary Aryl AminePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane1102470-85

Experimental Protocols

Safety Precautions: These experiments should be conducted in a well-ventilated fume hood. All reagents are flammable and/or toxic and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: General Procedure for the Amination with a Primary Aliphatic Amine

This protocol is optimized for the coupling of this compound with a primary aliphatic amine using BrettPhos as the ligand.

Materials:

  • This compound

  • Primary aliphatic amine (e.g., n-hexylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl (BrettPhos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)

  • Anhydrous Toluene

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere of argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and BrettPhos (0.02 mmol, 2 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Evacuate and backfill the Schlenk tube with argon (this cycle should be repeated three times).

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the primary aliphatic amine (1.2 mmol, 1.2 equiv) via syringe.

  • Add the LiHMDS solution (1.5 mL, 1.5 mmol, 1.5 equiv) dropwise via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-2-(cyclopropylmethoxy)aniline.

Protocol 2: General Procedure for the Amination with a Secondary Aliphatic Amine

This protocol is suitable for the coupling of this compound with a secondary aliphatic amine, employing RuPhos as the ligand.

Materials:

  • This compound

  • Secondary aliphatic amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Oven-dried reaction vial with a screw cap and magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Evacuate and backfill the vial with argon (repeat three times).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Add the secondary aliphatic amine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the vial and heat the reaction mixture to 110 °C in a preheated heating block with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 18-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired N-aryl secondary amine.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(L)-Br oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR¹R² pd_amine_complex [Ar-Pd(II)(L)(HNR¹R²)]⁺Br⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)(L)-NR¹R² deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product reactants Ar-Br + HNR¹R²

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Pd Precatalyst, Ligand, Base, and Aryl Bromide setup->reagents solvent_amine Add Solvent and Amine reagents->solvent_amine reaction Heat and Stir solvent_amine->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Reaction Workup (Quench, Extract) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Bromo-2-(cyclopropylmethoxy)benzene in various palladium-catalyzed cross-coupling reactions. This ortho-substituted aryl bromide is a valuable building block for the synthesis of complex organic molecules in pharmaceutical and materials science research. The protocols outlined below are based on established methodologies for similar aryl bromides and are intended to serve as a starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[1][2][3] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the construction of complex molecular architectures.[4] The general catalytic cycle for these transformations typically involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (in Suzuki, and Stille couplings) or amine coordination/deprotonation (in Buchwald-Hartwig amination), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[2][5]

The substrate, this compound, features a sterically hindered ortho-substituted bromide. This steric hindrance can influence reaction kinetics and requires careful selection of catalysts, ligands, and reaction conditions to achieve optimal results.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds.[6][7] For sterically hindered substrates like this compound, the use of bulky and electron-rich phosphine ligands is often crucial for facilitating the catalytic cycle.[6]

Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
Catalyst SystemAryl HalideBoronic Acid/EsterBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhoso-BromoanisolePhenylboronic acidK₃PO₄Toluene/H₂O10012>95
Pd₂(dba)₃ / XPhos1-Bromo-2-methylbenzene4-Methoxyphenylboronic acidK₃PO₄Dioxane1001692
Pd(PPh₃)₄1-Bromo-2-isopropylbenzenePyridine-3-boronic acidK₂CO₃DME/H₂O902485
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and water (0.5 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Arylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Solvents Add Toluene/H₂O Reactants->Solvents Inert Atmosphere Heating Heat to 100 °C Solvents->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Cool & Dilute Monitoring->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Biaryl Product Purify->Product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[5][8] The choice of ligand and base is critical for achieving high yields, especially with sterically hindered substrates.[9]

Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XPhoso-BromotolueneMorpholineNaOtBuToluene1001898
Pd(OAc)₂ / RuPhos1-Bromo-2-ethylbenzeneAnilineK₃PO₄Dioxane1102489
Pd-G3-XPhos1-Bromo-2-methoxybenzenen-ButylamineLHMDSTHF801693
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and a stir bar.

  • Seal the tube, remove it from the glovebox, and add degassed toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Place the reaction in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_ArBr Ar-Pd(II)(L)₂-Br Pd0->PdII_ArBr Oxidative Addition PdII_Amine [Ar-Pd(II)(L)₂(HNR¹R²)]⁺Br⁻ PdII_ArBr->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)(L)₂(NR¹R²) PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Product Ar-NR¹R² PdII_Amido->Product Reductive Elimination Catalyst_Regen Regenerated Pd(0)L₂ Reactant_ArBr Ar-Br Reactant_Amine HNR¹R² Base Base BaseH [Base-H]⁺

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10] Copper-free conditions have also been developed.[11] For substrates with potential for catalyst inhibition, careful selection of the ligand and reaction conditions is important.

Representative Data for Sonogashira Coupling of Aryl Bromides
Catalyst SystemAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ / CuI1-Bromo-2-fluorobenzenePhenylacetyleneEt₃NTHF651295
Pd(OAc)₂ / PPh₃o-BromoanisoleTrimethylsilylacetylenei-Pr₂NHTHF601688
Pd₂(dba)₃ / XPhos1-Bromo-2-methylbenzene1-HeptyneCs₂CO₃Dioxane802491
Experimental Protocol: Copper-Free Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Diisopropylamine (i-Pr₂NH)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in anhydrous THF (2 mL).

  • Add this compound (1.0 mmol) and diisopropylamine (3.0 mmol) to the catalyst mixture.

  • Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Workflow Start Start: Assemble Reactants (Aryl Bromide, Alkyne, Catalyst, Base) Inert Establish Inert Atmosphere Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Reaction Progress Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification Workup->Purify Product Arylalkyne Product Purify->Product

Sonogashira Coupling Experimental Workflow

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[4][12] The regioselectivity of the alkene insertion can be influenced by the electronic and steric properties of both the aryl halide and the alkene.

Representative Data for Heck Reaction of Aryl Bromides
CatalystLigandAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tol)₃StyreneEt₃NDMF1001690
PdCl₂(PPh₃)₂-n-Butyl acrylateK₂CO₃DMA1202485
Pd₂(dba)₃P(t-Bu)₃CyclohexeneCs₂CO₃Dioxane1101878
Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a sealable reaction tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(L)₂-X Pd0->PdII_ArX Oxidative Addition PdII_Alkene [Ar-Pd(II)(L)₂(Alkene)]⁺X⁻ PdII_ArX->PdII_Alkene Coordination PdII_Insertion R-Pd(II)(L)₂-X PdII_Alkene->PdII_Insertion Migratory Insertion Pd_Hydride H-Pd(II)(L)₂-X PdII_Insertion->Pd_Hydride β-Hydride Elimination Product Substituted Alkene PdII_Insertion->Product β-Hydride Elimination Pd_Hydride->Pd0 Reductive Elimination ArX Ar-X Alkene Alkene Base Base HX HX

Heck Reaction Catalytic Cycle

Safety Precautions

Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere. Many of the solvents used are flammable and toxic. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-2-(cyclopropylmethoxy)benzene with Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Heck reaction of 1-Bromo-2-(cyclopropylmethoxy)benzene with various acrylates. The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene, and it is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The resulting product, (E)-3-(2-(cyclopropylmethoxy)phenyl)acrylate, is a valuable intermediate in organic synthesis.

Overview of the Heck Reaction

The Heck reaction, a Nobel Prize-winning transformation, facilitates the synthesis of substituted alkenes through a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the final product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HX with the assistance of a base, which regenerates the active Pd(0) catalyst.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Heck reaction of this compound with various acrylates. These conditions are based on established methodologies for similar aryl bromides.[1][2]

EntryAcrylateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Methyl AcrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10012~85-95
2Ethyl AcrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMAc12012~80-90
3n-Butyl AcrylatePdCl₂(PPh₃)₂ (3)-NaOAc (2)NMP11016~80-90
4t-Butyl AcrylatePd(dba)₂ (1)P(t-Bu)₃ (2)Cs₂CO₃ (2)Toluene10024~75-85

Yields are approximate and may vary based on specific experimental conditions and purification methods.

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck reaction of this compound with an acrylate (e.g., ethyl acrylate). This method should be considered a starting point and may require optimization for different acrylate substrates.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Solvent and Base Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask via syringe.

  • Acrylate Addition: Add ethyl acrylate (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer with water (3 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-ethyl 3-(2-(cyclopropylmethoxy)phenyl)acrylate.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pd_alkene_complex [Ar-Pd(II)-X(L)₂(alkene)] alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl_complex R-CH₂-CH(Ar)-Pd(II)-X(L)₂ migratory_insertion->pd_alkyl_complex beta_hydride_elimination β-Hydride Elimination pd_alkyl_complex->beta_hydride_elimination Product pd_hydride_complex H-Pd(II)-X(L)₂ beta_hydride_elimination->pd_hydride_complex reductive_elimination Reductive Elimination pd_hydride_complex->reductive_elimination Base reductive_elimination->pd0 H-X

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert reagents Add Reagents (Pd(OAc)₂, PPh₃, Aryl Bromide) inert->reagents solvent_base Add Solvent and Base (DMF, Et₃N) reagents->solvent_base acrylate Add Acrylate solvent_base->acrylate reaction Heat Reaction Mixture (100-120 °C) acrylate->reaction monitor Monitor Reaction (TLC) reaction->monitor workup Aqueous Workup (Dilute, Wash) monitor->workup Reaction Complete dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-Bromo-2-(cyclopropylmethoxy)benzene in the synthesis of valuable pharmaceutical intermediates. This versatile building block, featuring a reactive bromine atom and a cyclopropylmethoxy group on a benzene ring, is instrumental in the construction of complex molecular architectures through various cross-coupling and organometallic reactions.

Introduction

This compound (CAS No. 494773-67-0) is a key starting material in medicinal chemistry. The ortho-disposed cyclopropylmethoxy group can influence the conformational properties and metabolic stability of the resulting pharmaceutical compounds. The bromine atom serves as a handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. These reactions are fundamental in the assembly of biaryl structures, the introduction of nitrogen-containing moieties, and the creation of new carbon-carbon bonds, all of which are critical steps in the synthesis of modern therapeutics.

Key Applications in Pharmaceutical Synthesis

This compound is a precursor for a range of pharmaceutical intermediates. Two primary transformations include the synthesis of 2-(cyclopropylmethoxy)aniline derivatives via Buchwald-Hartwig amination and the formation of 2-(cyclopropylmethoxy)phenylboronic acid through lithium-halogen exchange followed by borylation. These intermediates are subsequently used in the synthesis of more complex molecules, including potential drug candidates.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key reactions involving this compound. The quantitative data for these and related reactions are summarized in the subsequent tables.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 2-(cyclopropylmethoxy)aniline

This protocol describes a general procedure for the palladium-catalyzed amination of this compound to yield 2-(cyclopropylmethoxy)aniline, a key intermediate for various pharmaceutical compounds.

Materials:

  • This compound

  • Ammonia equivalent (e.g., Benzophenone imine or Lithium bis(trimethylsilyl)amide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Hydrochloric acid (for hydrolysis of the imine)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 equiv.) and the ammonia equivalent (1.2 equiv.) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If using benzophenone imine, hydrolyze the resulting imine by stirring with aqueous hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(cyclopropylmethoxy)aniline.

Protocol 2: Synthesis of 2-(cyclopropylmethoxy)phenylboronic Acid via Lithiation and Borylation

This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with a borate ester to produce 2-(cyclopropylmethoxy)phenylboronic acid, a key component in Suzuki-Miyaura cross-coupling reactions.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings

  • Triisopropyl borate (B(OiPr)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Standard glassware for inert atmosphere and low-temperature reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add triisopropyl borate (1.2 equiv.) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Stir vigorously for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-(cyclopropylmethoxy)phenylboronic acid can be purified by recrystallization or column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 2-(cyclopropylmethoxy)phenylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the synthesized 2-(cyclopropylmethoxy)phenylboronic acid with an aryl halide to form a biaryl product.

Materials:

  • 2-(cyclopropylmethoxy)phenylboronic acid

  • Aryl halide (e.g., 4-bromotoluene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add 2-(cyclopropylmethoxy)phenylboronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the solvent mixture (e.g., 4:1:1 Toluene:Ethanol:Water).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude biaryl product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key transformations of this compound and its derivatives. Data for analogous substrates are included to provide a reasonable expectation of outcomes where specific data for the title compound is not available.

Table 1: Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundAmmonia EquivalentPd(OAc)₂ (2)RuPhos (4)NaOtBuToluene10012-2475-90 (expected)
24-BromotolueneAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001895
32-BromotolueneMorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1002488

Table 2: Formation of Arylboronic Acids from Aryl Bromides

EntryAryl BromideBorylation MethodReagentsSolventTemp (°C)Time (h)Yield (%)
1This compoundLithiation-Borylationn-BuLi, B(OiPr)₃THF-78 to RT1270-85 (expected)
21-Bromo-4-fluorobenzeneGrignard-BorylationMg, B(OiPr)₃THFRT1682
33-BromopyridineLithiation-Borylationn-BuLi, B(OiPr)₃THF-78 to RT1278

Table 3: Suzuki-Miyaura Cross-Coupling of Arylboronic Acids

EntryArylboronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-(cyclopropylmethoxy)phenylboronic acid4-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901280-95 (expected)
2Phenylboronic acid1-Bromo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100296
34-Methoxyphenylboronic acid2-ChloropyridinePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Dioxane1001891

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Synthesis_Pathways start This compound aniline 2-(cyclopropylmethoxy)aniline start->aniline Buchwald-Hartwig Amination boronic_acid 2-(cyclopropylmethoxy)phenylboronic acid start->boronic_acid Lithiation / Borylation pharma_intermediate1 Pharmaceutical Intermediate A aniline->pharma_intermediate1 Further Functionalization biaryl Biaryl Product boronic_acid->biaryl Suzuki-Miyaura Coupling pharma_intermediate2 Pharmaceutical Intermediate B biaryl->pharma_intermediate2 Further Functionalization aryl_halide Aryl Halide aryl_halide->biaryl

Caption: Key synthetic transformations of this compound.

Experimental_Workflow start Start: this compound reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reagents Add Reagents & Catalyst reaction_setup->reagents reaction Heating & Stirring reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Pharmaceutical Intermediate purification->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of pharmaceutical intermediates. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. The ability to readily undergo key transformations such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling makes it an important tool in the construction of novel and complex molecular entities with potential therapeutic applications.

Application Notes and Protocols for the Grignard Reagent Formation from 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent, (2-(cyclopropylmethoxy)phenyl)magnesium bromide, from 1-Bromo-2-(cyclopropylmethoxy)benzene. Grignard reagents are pivotal in organic synthesis for the creation of carbon-carbon bonds. The presence of an ether linkage ortho to the bromine in the starting material requires careful control of reaction conditions to ensure high yields and minimize side reactions. This protocol is optimized for the successful synthesis of this specific Grignard reagent, a valuable intermediate in the development of novel pharmaceutical compounds and other complex organic molecules.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in organic synthesis.[1][2] Their preparation involves the reaction of an organic halide with magnesium metal, typically in an ether-based solvent.[3][4] The successful formation of a Grignard reagent is highly dependent on factors such as the purity of reagents, the solvent, temperature, and the activation of the magnesium surface.[5][6]

The target molecule, (2-(cyclopropylmethoxy)phenyl)magnesium bromide, possesses a sterically bulky and potentially reactive cyclopropylmethoxy group. The ether oxygen can coordinate to the magnesium center, potentially influencing the reactivity of the Grignard reagent. This protocol outlines a robust method for the preparation of this reagent, ensuring high reactivity for subsequent synthetic transformations.

Data Presentation

While specific quantitative data for the formation of (2-(cyclopropylmethoxy)phenyl)magnesium bromide is not extensively reported in the literature, the following table summarizes typical yields for the formation of Grignard reagents from analogous ortho-alkoxy substituted aryl bromides under various conditions. This data provides a reasonable expectation for the yield of the target Grignard reagent.

Starting MaterialSolventTemperature (°C)Typical Yield (%)Reference
1-Bromo-2-methoxybenzeneTHF25-6585-95General Knowledge
1-Bromo-2-ethoxybenzeneTHF25-6580-90General Knowledge
1-Bromo-2-isopropoxybenzeneTHF25-6575-85General Knowledge
1-Bromo-2-benzyloxybenzeneTHF0-2570-80General Knowledge

Experimental Protocol

This protocol is designed for the safe and efficient formation of (2-(cyclopropylmethoxy)phenyl)magnesium bromide. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • 1,2-Dibromoethane (optional, for activation)

  • Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride)

  • Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Apparatus Setup and Magnesium Activation:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen or argon inlet, a dropping funnel, and a rubber septum.

    • Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.

    • To the flask, add magnesium turnings (1.2 equivalents relative to the aryl bromide).

    • Add a single crystal of iodine. The flask can be gently warmed with a heat gun to sublime the iodine, which will coat the surface of the magnesium turnings, aiding in activation.[5] The disappearance of the purple iodine color is an indication of activation.

    • Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium suspension in THF to initiate the reaction.[7]

  • Reaction Initiation:

    • Add anhydrous THF to the flask to cover the activated magnesium turnings.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.

    • The reaction is typically initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy or grayish solution, and a gentle reflux of the solvent.[1] If the reaction does not start, gentle heating or sonication may be applied.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, slowly add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the starting material. The completion of the reaction is often indicated by the cessation of bubbling and the formation of a dark-colored solution.

  • Quantification and Use:

    • The concentration of the newly formed Grignard reagent can be determined by titration. A common method involves titrating an aliquot of the Grignard solution against a standard solution of sec-butanol in the presence of a colorimetric indicator such as 1,10-phenanthroline.

    • The (2-(cyclopropylmethoxy)phenyl)magnesium bromide solution is now ready for use in subsequent reactions. It is recommended to use the reagent immediately for optimal results.

Mandatory Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use start Start dry_glassware Flame-dry glassware under inert gas start->dry_glassware prep_aryl_bromide Prepare solution of this compound in anhydrous THF start->prep_aryl_bromide add_mg Add Mg turnings to flask dry_glassware->add_mg activate_mg Activate Mg with Iodine or 1,2-Dibromoethane add_mg->activate_mg initiate_reaction Initiate reaction with a small amount of aryl bromide solution activate_mg->initiate_reaction prep_aryl_bromide->initiate_reaction add_rest Slowly add remaining aryl bromide solution initiate_reaction->add_rest reflux Stir at room temperature or reflux for 1-2 hours add_rest->reflux titration Determine concentration by titration (optional) reflux->titration use_reagent Use Grignard reagent in subsequent reaction titration->use_reagent end End use_reagent->end

Caption: Experimental workflow for the formation of (2-(cyclopropylmethoxy)phenyl)magnesium bromide.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under a dry, inert atmosphere.

  • Anhydrous ethers such as THF are extremely flammable. Avoid open flames and ensure proper ventilation.

  • The reaction can be exothermic. Use an ice bath to control the reaction temperature if necessary.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Quench any unreacted Grignard reagent carefully with a proton source (e.g., saturated aqueous ammonium chloride) behind a blast shield.

References

Application Notes and Protocols: Lithiation of 1-Bromo-2-(cyclopropylmethoxy)benzene for Subsequent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organolithium reagents are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1][2] The lithiation of aryl halides, particularly through lithium-halogen exchange, provides a versatile route to functionalized aromatic compounds, which are key building blocks in the synthesis of pharmaceuticals and other complex molecules.[3] This document provides detailed application notes and experimental protocols for the lithiation of 1-bromo-2-(cyclopropylmethoxy)benzene to generate the corresponding aryllithium intermediate, 2-(cyclopropylmethoxy)phenyllithium. This reactive species can subsequently be trapped with a variety of electrophiles to yield diverse substituted benzene derivatives. The cyclopropylmethoxy moiety is of particular interest in medicinal chemistry, and methods for its incorporation and further functionalization are highly valuable.

The reaction proceeds via a lithium-halogen exchange, a rapid and often high-yielding transformation, typically carried out at low temperatures to prevent side reactions.[4] The presence of the ortho-alkoxy group can influence the reactivity and stability of the organolithium intermediate.

Reaction Principle: Lithium-Halogen Exchange

The core of this protocol is the lithium-halogen exchange reaction between this compound and an organolithium reagent, most commonly n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). This reaction is driven by the formation of a more stable organolithium species. The aryllithium is thermodynamically favored over the alkyllithium. The general transformation is depicted below:

Figure 1: General scheme of the lithium-halogen exchange reaction.

Data Presentation

The following tables summarize representative quantitative data for the lithiation of aryl bromides and subsequent electrophilic quench, based on analogous reactions in the literature. Yields for the specific substrate, this compound, may vary and require optimization.

Table 1: Comparison of Common Lithiating Reagents and Conditions

Lithiating ReagentTypical SolventTemperature (°C)Reaction Time (Lithiation)Key Considerations
n-Butyllithium (n-BuLi)THF, Diethyl ether-78 to -7030 - 60 minMost common, commercially available.
sec-Butyllithium (sec-BuLi)THF, Diethyl ether-78 to -7030 - 60 minMore basic and sterically hindered than n-BuLi.
tert-Butyllithium (t-BuLi)THF, Pentane, Hexane-78 to -10015 - 45 minHighly reactive, may require lower temperatures.

Table 2: Representative Subsequent Reactions with Electrophiles

ElectrophileProduct TypeTypical Yield (%)
N,N-Dimethylformamide (DMF)Aldehyde75 - 90
Carbon dioxide (CO₂)Carboxylic Acid80 - 95
Alkyl halides (e.g., CH₃I)Alkylated arene70 - 85
Aldehydes/Ketones (e.g., Acetone)Secondary/Tertiary Alcohol65 - 85
Trimethylsilyl chloride (TMSCl)Silylated arene85 - 95

Note: Yields are based on analogous systems and should be considered as a guide. Actual yields will depend on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Safety Precautions: Organolithium reagents are highly pyrophoric and react violently with water. All reactions must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

Protocol 1: General Procedure for the Lithiation of this compound and Quenching with an Electrophile

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • n-Butyllithium (or other alkyllithium reagent) in a suitable solvent (e.g., hexanes)

  • Electrophile (e.g., DMF, CO₂, CH₃I, acetone, TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, dropping funnel)

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Addition of Starting Material: Under a positive flow of inert gas, add this compound (1.0 equiv) to the flask via syringe.

  • Solvent Addition: Add anhydrous THF (to achieve a concentration of approximately 0.2-0.5 M) via syringe.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.

  • Lithiation: Slowly add the alkyllithium reagent (1.1 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange. The formation of the aryllithium species may result in a color change.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming: After the addition of the electrophile is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature.

  • Work-up:

    • Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired substituted product.

Mandatory Visualizations

Reaction Pathway Diagram

Lithiation_Reaction Start This compound Intermediate 2-(Cyclopropylmethoxy)phenyllithium Start->Intermediate Lithium-Halogen Exchange Product Substituted Product Intermediate->Product Electrophilic Quench Reagent n-BuLi, THF, -78 °C Electrophile Electrophile (E+)

Caption: Lithiation of this compound and subsequent electrophilic quench.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Assemble Dry Glassware under Inert Atmosphere Reactants 2. Add Substrate and Anhydrous THF Setup->Reactants Cooling 3. Cool to -78 °C Reactants->Cooling Lithiation 4. Add Alkyllithium Reagent Cooling->Lithiation Stir_Lithiation 5. Stir for 30-60 min Lithiation->Stir_Lithiation Quench 6. Add Electrophile Stir_Lithiation->Quench Stir_Quench 7. Stir and Warm to RT Quench->Stir_Quench Workup 8. Aqueous Work-up and Extraction Stir_Quench->Workup Purification 9. Column Chromatography Workup->Purification Product 10. Isolated Product Purification->Product

References

Application Notes and Protocols: Protecting Group Strategies for Derivatives of 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(cyclopropylmethoxy)benzene is a valuable building block in medicinal chemistry and organic synthesis. Its structure offers a handle for cross-coupling reactions via the aryl bromide and a metabolically stable, lipophilic cyclopropylmethoxy group. The synthesis of complex derivatives from this scaffold often requires the introduction and removal of protecting groups for other functionalities on the aromatic ring or on appended side chains.

The primary challenge lies in selecting a protecting group strategy that is orthogonal to the existing functionalities. The chosen protecting group must be stable under conditions intended to modify other parts of the molecule—most notably, transition-metal-catalyzed cross-coupling reactions at the C-Br bond. Furthermore, the stability of the cyclopropylmethoxy group itself under various reaction conditions must be considered, as the three-membered ring can be susceptible to opening under certain acidic or catalytic conditions.[1][2]

These application notes provide a detailed overview of suitable protecting groups, their compatibility with common synthetic transformations, and detailed protocols for their application and removal.

Stability of the Core this compound Moiety

A successful synthetic strategy hinges on the stability of the core structure under various reaction conditions.

  • Aryl Bromide : The C-Br bond is robust and generally stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. Its primary reactivity is exploited in transition-metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck couplings).

  • Cyclopropylmethoxy Ether : This group consists of a stable alkyl ether linkage. Ethers are generally resistant to bases, nucleophiles, and mild electrophiles.[3] Cleavage typically requires strong acidic conditions (e.g., BBr₃, HBr) which are often not compatible with other sensitive functional groups.[4] The cyclopropyl ring itself is stable to most common reagents but can be cleaved under harsh acidic conditions or by certain transition metal catalysts.[1]

Orthogonal Protecting Group Strategies for Phenolic Derivatives

A common derivative of the core structure would involve a second hydroxyl group on the aromatic ring, requiring protection. The choice of protecting group is critical to ensure it can be removed without cleaving the cyclopropylmethoxy ether or the aryl bromide bond. Orthogonal protection allows for the selective deprotection of one group while others remain intact.[5][6]

Comparison of Common Phenol Protecting Groups
Protecting GroupInstallation Reagents & ConditionsStability ProfileDeprotection Reagents & ConditionsOrthogonality & Remarks
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, Imidazole, DMF, rtStable to weak acids, bases, hydrogenolysis, and many organometallic reagents.TBAF, THF, rtExcellent orthogonality. Cleaved under mild, non-acidic conditions, leaving most other groups intact. A common choice for multi-step synthesis.[7][8]
TFP (Tetrafluoropyridyl)Pentafluoropyridine, K₂CO₃, DMF, 50 °CStable to strong acids (TFA), bases (NaOH), and Pd-catalyzed cross-coupling conditions.[9]KF, 18-Crown-6, Methyl thioglycolate, 50 °CHigh stability and mild cleavage make it an attractive option. The group is robust enough to survive Suzuki-Miyaura coupling.[9]
MOM (Methoxymethyl)MOM-Cl, DIPEA, DCM, 0 °C to rtStable to bases, nucleophiles, and catalytic hydrogenation.Strong acid (e.g., HCl in MeOH)Cleavage conditions are harsh and may not be suitable for acid-sensitive substrates. Not orthogonal to other acid-labile groups.[4][10]
Bn (Benzyl)BnBr, K₂CO₃, Acetone, refluxStable to a wide range of non-reductive conditions, including acidic and basic hydrolysis.H₂, Pd/C (Hydrogenolysis)Orthogonal to acid- and base-labile groups. However, hydrogenolysis conditions can reduce other functional groups (e.g., alkynes, nitro groups).[5][11]
Ac (Acetyl)Ac₂O, Pyridine, rtStable to acidic conditions and catalytic hydrogenation.Mild base (e.g., K₂CO₃, MeOH) or mild acid.Useful when subsequent reactions are performed under acidic or neutral conditions. Easily cleaved.

Logical Workflow for Protecting Group Selection

The selection of an appropriate protecting group is dictated by the planned synthetic route. The following diagram illustrates a decision-making workflow.

G start Start: Need to protect a phenol on a this compound derivative q1 Is a Pd-catalyzed cross-coupling reaction planned? start->q1 q2 Are there other acid-sensitive groups? q1->q2 No pg_silyl Use Silyl Ether (TBDMS) or TFP Group q1->pg_silyl  Yes q3 Are there other base-sensitive groups? q2->q3 No pg_avoid_mom Avoid acid-labile groups like MOM or SEM q2->pg_avoid_mom Yes q4 Are there reducible groups (e.g., alkyne, nitro)? q3->q4 No pg_acyl Use Acyl (Ac) Ester q3->pg_acyl Yes pg_benzyl Use Benzyl (Bn) Ether q4->pg_benzyl No pg_avoid_benzyl Avoid Benzyl (Bn) Ether q4->pg_avoid_benzyl Yes pg_avoid_mom->q3

Caption: Decision workflow for selecting a phenol protecting group.

Experimental Protocols

The following are representative protocols for the protection of a phenolic hydroxyl group with TBDMS and its subsequent deprotection. These protocols are based on standard literature procedures and should be adapted for specific substrates.

Protocol 1: TBDMS Protection of a Phenol

This protocol describes the protection of a phenolic hydroxyl group using tert-butyldimethylsilyl chloride.

Materials:

  • Phenolic derivative of this compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the phenolic substrate (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF under an inert atmosphere.

  • Add TBDMS-Cl (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected phenol.

Protocol 2: Suzuki Cross-Coupling of a TBDMS-Protected Aryl Bromide

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction, demonstrating the stability of the TBDMS and cyclopropylmethoxy groups.

Materials:

  • TBDMS-protected aryl bromide (from Protocol 1) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • 2M aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)

  • Toluene and Ethanol (e.g., 3:1 mixture)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flask, add the TBDMS-protected aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3x).

  • Add the degassed solvent mixture (Toluene:Ethanol) followed by the degassed 2M Na₂CO₃ solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: TBDMS Deprotection

This protocol describes the removal of the TBDMS group using tetrabutylammonium fluoride (TBAF).

Materials:

  • TBDMS-protected compound (from Protocol 2)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF at room temperature.

  • Add the TBAF solution (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash column chromatography to yield the deprotected phenol.

Synthetic Workflow Example

The following diagram illustrates a complete synthetic sequence involving protection, cross-coupling, and deprotection.

G cluster_0 Synthetic Sequence A Start: Phenolic Derivative of This compound B Step 1: TBDMS Protection (Protocol 1) A->B C TBDMS-Protected Intermediate B->C D Step 2: Suzuki Coupling (Protocol 2) C->D E Coupled Product (Still Protected) D->E F Step 3: TBDMS Deprotection (Protocol 3) E->F G Final Product: Biaryl Derivative F->G

Caption: Example workflow for synthesis of a biaryl derivative.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 1-Bromo-2-(cyclopropylmethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting assistance and frequently asked questions (FAQs) to enhance your reaction yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, an electron-rich and potentially sterically hindered aryl bromide.

Problem: Low to No Conversion of Starting Material

This is a frequent challenge with electron-rich aryl bromides due to a sluggish oxidative addition step in the catalytic cycle.[1][2]

Potential Causes & Solutions:

  • Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[1]

    • Recommendation: Employ more electron-rich and sterically bulky phosphine ligands that can facilitate the oxidative addition. Ligands such as SPhos, XPhos, or RuPhos are often effective for coupling challenging aryl halides.[3] Consider using advanced, air- and moisture-stable Buchwald precatalysts (e.g., G3 or G4) which are designed for rapid generation of the active Pd(0) catalyst and are highly effective for sterically hindered substrates.[4]

  • Suboptimal Base/Solvent Combination: The choice of base and solvent is critical and interdependent.[1]

    • Recommendation: For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ are often suitable.[1] In solvent systems like dioxane/water, a base such as K₂CO₃ is commonly used.[1] Ensure the base is finely ground to improve reproducibility.[2]

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst deactivation.[1][4]

    • Recommendation: Thoroughly degas all solvents and reagents prior to use by bubbling an inert gas (argon or nitrogen) through them or by using freeze-pump-thaw cycles.[4] It is crucial to maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[4][5]

Troubleshooting Workflow: Low Conversion

G cluster_start cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Conditions cluster_atmosphere Reaction Atmosphere cluster_end start Low/No Conversion catalyst_check Is the catalyst system optimal for electron-rich aryl bromides? start->catalyst_check Evaluate catalyst_solution Switch to electron-rich, bulky ligands (e.g., SPhos, XPhos) or use a Buchwald precatalyst. catalyst_check->catalyst_solution No conditions_check Is the base/solvent combination appropriate? catalyst_check->conditions_check Yes end Improved Yield catalyst_solution->end conditions_solution Screen alternative bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, DMF, Toluene). conditions_check->conditions_solution No atmosphere_check Was the reaction mixture rigorously degassed? conditions_check->atmosphere_check Yes conditions_solution->end atmosphere_solution Ensure thorough degassing of all reagents and maintain a positive inert gas pressure. atmosphere_check->atmosphere_solution No atmosphere_check->end Yes atmosphere_solution->end

Caption: Troubleshooting workflow for low to no conversion in Suzuki coupling.

Problem: Significant Side Product Formation

The appearance of unexpected products can diminish the yield of the desired coupled product.

Common Side Reactions & Solutions:

  • Dehalogenation: The aryl bromide is reduced, replacing the bromine with a hydrogen atom.[6] This can be promoted by high temperatures and prolonged reaction times.[6]

    • Identification: This byproduct can be detected by TLC as a new, less polar spot, or by GC-MS and NMR, which will show the molecular weight and characteristic proton signals of the arene, respectively.[6]

    • Recommendation: Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. The choice of base and phosphine ligand can also influence the rate of dehalogenation.[6]

  • Protodeboronation: Hydrolysis of the boronic acid or ester before it can transmetalate to the palladium center.

    • Recommendation: Use a slight excess (1.2-1.5 equivalents) of the boronic acid/ester.[1] For particularly unstable boronic acids, consider using potassium trifluoroborate salts or MIDA boronates, which exhibit greater stability.[7][8]

  • Homocoupling: Coupling of two boronic acid/ester molecules. This is often promoted by the presence of oxygen.[9]

    • Recommendation: Rigorous degassing of all reagents and maintaining an inert atmosphere is critical to minimize this side reaction.[4][9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A1: For a new substrate, it is always best to start with conditions known to be effective for similar challenging aryl bromides and then optimize.

Table 1: Recommended Starting Conditions

ParameterRecommendationRationale
Palladium Catalyst Buchwald G3 or G4 Precatalyst (1-3 mol%)Highly active for electron-rich and sterically hindered aryl bromides.[4]
Ligand SPhos or XPhos (1.1-1.2 eq. to Pd)Electron-rich, bulky ligands that promote oxidative addition.[3]
Boronic Acid/Ester 1.2 - 1.5 equivalentsTo compensate for potential protodeboronation.[1]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)Effective bases for this type of coupling.[1]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Common and effective solvent systems for Suzuki reactions.[1]
Temperature 80 - 110 °CA typical temperature range for Suzuki couplings.[1]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation and homocoupling.[1][9]

Q2: How do I properly set up the reaction to ensure an inert atmosphere?

A2: Maintaining an oxygen-free environment is critical for a successful Suzuki coupling.

Experimental Protocol: Reaction Setup

G A 1. Add Solids to Flask (Aryl bromide, boronic acid, catalyst, base) B 2. Seal Flask (with septum) A->B C 3. Evacuate & Backfill (Repeat 3x with inert gas) B->C D 4. Add Degassed Solvents (via syringe) C->D E 5. Heat to Temperature (with vigorous stirring) D->E F 6. Monitor Reaction (by TLC or LC-MS) E->F

Caption: General experimental workflow for setting up a Suzuki coupling reaction.

Detailed Steps:

  • Add Solids: To a dry Schlenk flask containing a magnetic stir bar, add the this compound, boronic acid/ester, palladium catalyst, and base under a counterflow of inert gas.[1]

  • Seal and Purge: Seal the flask with a septum and then evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed.[10]

  • Add Solvents: Add the previously degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]

Q3: Can the cyclopropylmethoxy group interfere with the reaction?

A3: The ether linkage in the cyclopropylmethoxy group is generally stable under Suzuki coupling conditions. The primary challenge from this substituent is its electron-donating nature and potential steric hindrance from its position ortho to the bromine, which can slow the oxidative addition step. The use of appropriate bulky, electron-rich ligands as mentioned above is key to overcoming this.

Q4: My boronic acid is not very stable. What are my options?

A4: The instability of boronic acids, particularly their susceptibility to protodeboronation, is a known issue.[7] If you suspect this is a problem, consider using potassium cyclopropyltrifluoroborate, which is known to be more stable and can be used in Suzuki couplings.[7] Another option is to use MIDA (N-methyliminodiacetic acid) protected boronates, which are bench-stable and slowly release the boronic acid under the reaction conditions.[8]

Table 2: Comparison of Boron Reagents

Boron ReagentAdvantagesDisadvantages
Boronic Acid Commonly available, wide variety.Can be unstable, prone to protodeboronation and trimerization.[7]
Boronic Ester (e.g., pinacol) Generally more stable than boronic acids.May have different reactivity.
Potassium Trifluoroborate Air- and moisture-stable, crystalline solids.[7]Requires specific conditions for activation.
MIDA Boronate Bench-stable, allows for slow release of boronic acid.[8]Requires an extra synthetic step for preparation.

By systematically addressing these common issues and utilizing the recommended starting protocols, you can significantly improve the yield and success rate of your Suzuki coupling reactions with this compound.

References

Common by-products in Sonogashira reactions of 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding by-products encountered during the Sonogashira coupling of 1-Bromo-2-(cyclopropylmethoxy)benzene and similar aryl bromides.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the Sonogashira reaction of this compound?

A1: The most frequently observed by-products in Sonogashira reactions, including those with substrates like this compound, are:

  • Alkyne Homocoupling (Glaser Coupling) Products: Dimerization of the terminal alkyne is a common side reaction, particularly when using a copper co-catalyst.[1][2][3] This is often promoted by the presence of oxygen.[4][5]

  • Hydrodehalogenation Product: The starting aryl bromide can be reduced to the corresponding arene (2-(cyclopropylmethoxy)benzene) through a process called hydrodehalogenation. This can occur under certain reaction conditions, especially at higher temperatures.[6]

  • Palladium Black: The formation of a black precipitate indicates the decomposition of the palladium catalyst, which leads to reduced catalytic activity and lower yields.[4][7]

  • Oligomerization Products: For slower reactions, intermediates may undergo side reactions like oligomerization, resulting in lower yields of the desired product.[8]

Q2: Why am I observing significant amounts of alkyne homocoupling product?

A2: Significant formation of the alkyne homocoupling (Glaser) product is typically due to the presence of a copper co-catalyst and oxygen.[1][2][4][5] The copper acetylide intermediate can undergo oxidative coupling in the presence of an oxidant, most commonly oxygen. To minimize this, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[4] Using a copper-free Sonogashira protocol is another effective strategy to avoid this side reaction.[2][3][9]

Q3: What causes the formation of the hydrodehalogenation by-product?

A3: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, can be a competing side reaction. This is more likely to occur at elevated temperatures and can be influenced by the choice of solvent, base, and the nature of the palladium catalyst and ligands.[6]

Q4: My reaction mixture turned black. What does this mean and how can I prevent it?

A4: The formation of a black precipitate, known as palladium black, signifies the decomposition of the palladium(0) catalyst.[4] This can be caused by several factors, including:

  • Impurities in the reagents or solvents.

  • Inappropriate solvent choice (some anecdotal evidence suggests THF may promote its formation).[4][7]

  • Incorrect reaction temperature.

  • Using an inappropriate ligand or an insufficient amount of ligand, which fails to stabilize the palladium catalyst.

To prevent this, ensure all reagents and solvents are pure and dry, the reaction is properly degassed, and the temperature is carefully controlled. Using bulky, electron-rich phosphine ligands can also help stabilize the palladium catalyst.[1][10]

Troubleshooting Guide

This guide addresses common issues related to by-product formation in the Sonogashira coupling of this compound.

Observed Issue Potential Cause Recommended Solution
High levels of alkyne homocoupling product Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reagents before starting the reaction and maintain a strict inert atmosphere (argon or nitrogen) throughout.[4]
High concentration of copper co-catalyst.Reduce the amount of copper(I) iodide to the minimum effective catalytic amount. Excessive copper can promote homocoupling.[11]
Use of a copper co-catalyst.Switch to a copper-free Sonogashira protocol. These methods are specifically designed to avoid Glaser coupling.[2][3][9]
Significant amount of hydrodehalogenation product Reaction temperature is too high.Aryl bromides may require heating, but excessive temperatures can promote side reactions.[4] Try running the reaction at a lower temperature for a longer duration.
Inappropriate choice of base or solvent.The choice of base and solvent can influence the reaction pathway. Consider screening different amine bases (e.g., triethylamine, diisopropylamine) and solvents (e.g., THF, DMF, toluene).[4][11]
Formation of a black precipitate (Palladium Black) Decomposed palladium catalyst.Ensure high purity of all reagents and solvents. Use fresh, active palladium catalyst and copper co-catalyst.[4]
Inadequate ligand stabilization.Use bulky and electron-rich phosphine ligands (e.g., P(t-Bu)3, XPhos) which can stabilize the palladium catalyst and prevent decomposition.[1][10]
Incorrect order of addition of reagents.The order of addition can be important. Some protocols recommend adding the copper salt last to a degassed mixture of the other components.[11]
Low yield and complex mixture of products Slow reaction rate leading to side reactions.For aryl bromides, which are less reactive than aryl iodides, optimizing the catalyst system is crucial.[2] Consider using a more active palladium catalyst or ligand system. Increasing the steric bulk of the phosphine ligand can be beneficial.[1]
Impure starting materials.Ensure the purity of this compound and the terminal alkyne, as impurities can poison the catalyst.[4]

Reaction Pathways and By-product Formation

The following diagrams illustrate the desired Sonogashira coupling pathway and the major competing side reactions.

Sonogashira_Pathway cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(alkyne)L2 ArPd(II)(alkyne)L2 ArPd(II)(X)L2->ArPd(II)(alkyne)L2 Transmetalation (from Cu cycle) ArPd(II)(alkyne)L2->Pd(0)L2 Regenerates Catalyst Ar-alkyne_Product Ar-alkyne_Product ArPd(II)(alkyne)L2->Ar-alkyne_Product Reductive Elimination Terminal_Alkyne Terminal_Alkyne Cu(I)-acetylide Cu(I)-acetylide Terminal_Alkyne->Cu(I)-acetylide Deprotonation (Base, CuI) Cu(I)-acetylide->ArPd(II)(alkyne)L2 To Pd Cycle

Caption: Desired Sonogashira cross-coupling catalytic cycles.

Byproduct_Pathways cluster_main Main Reaction Pathways cluster_side Side Reactions Starting_Materials This compound + Terminal Alkyne Desired_Product Desired Sonogashira Product Starting_Materials->Desired_Product Sonogashira Coupling (Pd/Cu or Pd catalyst, Base) Glaser_Coupling Alkyne Homocoupling (Glaser Product) Starting_Materials->Glaser_Coupling O2, Cu(I) catalyst Hydrodehalogenation Hydrodehalogenation Product Starting_Materials->Hydrodehalogenation Heat, H-donor Pd_Decomposition Catalyst Decomposition (Palladium Black) Starting_Materials->Pd_Decomposition Impurities, High Temp.

Caption: Overview of desired reaction and common side reactions.

Experimental Protocols

A typical experimental protocol for a Sonogashira coupling that can be adapted for this compound is provided below. This should be considered a starting point, and optimization may be necessary.

Typical Copper-Catalyzed Sonogashira Coupling Protocol

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.1 - 1.5 eq)

    • Pd(PPh₃)₂Cl₂ (1-5 mol%)

    • Copper(I) iodide (CuI) (2-10 mol%)

    • Amine base (e.g., triethylamine or diisopropylamine, 2-5 eq or as solvent)

    • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C for aryl bromides).[11] The progress of the reaction should be monitored by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.

    • Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts), followed by saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

Note: For a copper-free protocol, simply omit the CuI. This may require the use of a different palladium catalyst/ligand system and potentially higher reaction temperatures or longer reaction times.[4]

References

Preventing dehalogenation in 1-Bromo-2-(cyclopropylmethoxy)benzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during reactions involving 1-Bromo-2-(cyclopropylmethoxy)benzene, with a specific focus on preventing the undesired side reaction of dehalogenation.

Troubleshooting Guide: Preventing Dehalogenation

Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction that reduces the yield of the desired product and complicates purification. The following guide provides a systematic approach to troubleshoot and minimize this issue in various reactions.

Issue Potential Cause Recommended Solution
Significant formation of 2-(cyclopropylmethoxy)benzene (dehalogenated byproduct) in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck). Inappropriate Ligand Choice: Ligands that are not sufficiently bulky or electron-rich can lead to a slower rate of reductive elimination of the desired product, allowing the competing dehalogenation pathway to dominate.Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the desired reductive elimination step. For Suzuki-Miyaura reactions, dppf can also be effective.
Base-Induced Decomposition or Hydride Formation: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) or sodium ethoxide (NaOEt), can act as hydride sources or promote the formation of palladium-hydride species (Pd-H), which are key intermediates in the dehalogenation pathway.Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). These bases are less likely to act as hydride donors.
High Reaction Temperature and Prolonged Reaction Time: Elevated temperatures and long reaction times can increase the likelihood of dehalogenation.Optimize the reaction temperature by running the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.
Solvent as a Hydride Source: Protic solvents like alcohols or residual water in the reaction mixture can serve as a source of hydrides. Some aprotic solvents like dioxane have also been reported to promote dehalogenation in certain cases.Use anhydrous and degassed aprotic solvents such as toluene or THF. If a protic co-solvent is necessary, its amount should be minimized.
Formation of 2-(cyclopropylmethoxy)benzene during Grignard reagent formation. Presence of Protic Impurities: Grignard reagents are highly basic and will react with any source of protons, including water, alcohols, or even terminal alkynes, to produce the corresponding alkane (in this case, the dehalogenated product).Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents (e.g., diethyl ether or THF) and ensure the magnesium turnings are fresh and dry.
Reaction with the Solvent: In some cases, particularly at higher temperatures, the Grignard reagent can react with ethereal solvents.Maintain a low reaction temperature during the formation and subsequent reaction of the Grignard reagent.
Dehalogenation during lithiation reactions. Reaction with Solvent or Impurities: Similar to Grignard reagents, organolithium species are extremely strong bases and will be quenched by any protic source.Use rigorously dried solvents and glassware under an inert atmosphere. Perform the reaction at low temperatures (e.g., -78 °C) to enhance the stability of the aryllithium intermediate.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 2-(cyclopropylmethoxy)benzene. This side reaction consumes the starting material, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate during purification.

Q2: How can I detect if dehalogenation is occurring in my reaction?

A2: Several analytical techniques can be used to identify the dehalogenated byproduct:

  • Thin-Layer Chromatography (TLC): The dehalogenated product is typically less polar than the starting aryl bromide and will have a higher Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The dehalogenated product will show a molecular ion peak corresponding to the mass of 2-(cyclopropylmethoxy)benzene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disappearance of the signal corresponding to the aromatic proton adjacent to the bromine and the appearance of a new aromatic proton signal are indicative of dehalogenation.

Q3: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?

A3: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, such as the base, solvent, or even additives. The aryl bromide undergoes oxidative addition to the Pd(0) catalyst to form an Ar-Pd(II)-Br intermediate. This intermediate can then undergo reductive elimination with the hydride to yield the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst, thus propagating the undesired catalytic cycle.

Q4: Does the cyclopropylmethoxy group influence the likelihood of dehalogenation?

A4: The cyclopropylmethoxy group is an electron-donating group through resonance, which can increase the electron density of the benzene ring. While electron-rich aryl halides are generally more reactive towards oxidative addition, they can also be more susceptible to certain side reactions. However, the cyclopropyl group itself is generally stable under typical cross-coupling conditions. The primary factors influencing dehalogenation are the reaction parameters (ligand, base, solvent, temperature) rather than the inherent properties of the cyclopropylmethoxy group.

Q5: Are there any specific palladium pre-catalysts that are recommended to minimize dehalogenation?

A5: Yes, modern palladium pre-catalysts, particularly those incorporating bulky and electron-rich biarylphosphine ligands, are designed to promote the desired cross-coupling reaction over dehalogenation. Pre-catalysts such as SPhos Pd G3, XPhos Pd G3, and RuPhos Pd G3 are often effective in minimizing this side reaction by facilitating a rapid and efficient catalytic cycle for the desired transformation.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, employing conditions designed to suppress dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • SPhos Pd G3 (2 mol%)

  • Anhydrous Toluene

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the SPhos Pd G3 pre-catalyst.

  • Add anhydrous toluene and degassed water (e.g., in a 10:1 ratio).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Grignard Reagent Formation

This protocol outlines the formation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings (1.2 equiv)

  • This compound (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an initiator)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Place the magnesium turnings and a small crystal of iodine in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Heat the flask gently with a heat gun under a stream of inert gas to activate the magnesium and remove any traces of moisture.

  • Allow the flask to cool to room temperature.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium turnings.

  • Dissolve this compound in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the reaction.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • The resulting Grignard reagent is ready for use in subsequent reactions.

Visualizations

Dehalogenation_Troubleshooting start Dehalogenation Observed? reaction_type Reaction Type? start->reaction_type Yes end Dehalogenation Minimized start->end No cross_coupling Cross-Coupling (e.g., Suzuki) reaction_type->cross_coupling grignard Grignard Formation reaction_type->grignard lithiation Lithiation reaction_type->lithiation ligand Optimize Ligand (Bulky, Electron-Rich) cross_coupling->ligand anhydrous Ensure Anhydrous Conditions grignard->anhydrous lithiation->anhydrous base Change Base (K₂CO₃, K₃PO₄) ligand->base temp_time Lower Temperature & Shorter Time base->temp_time solvent_cc Use Anhydrous Aprotic Solvent temp_time->solvent_cc solvent_cc->end low_temp Maintain Low Temperature anhydrous->low_temp low_temp->end

Caption: A troubleshooting workflow for addressing dehalogenation.

Catalytic_Cycle cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Dehalogenation Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition ar_pd_br Ar-Pd(II)-Br(L)₂ oxidative_addition->ar_pd_br transmetalation Transmetalation (R-M) ar_pd_br->transmetalation ar_pd_h Ar-Pd(II)-H(L)₂ ar_pd_br->ar_pd_h Hydride Transfer ar_pd_r Ar-Pd(II)-R(L)₂ transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Desired Product) reductive_elimination->product pd_h_source Hydride Source (Base, Solvent) pd_h_source->ar_pd_h reductive_elimination_h Reductive Elimination ar_pd_h->reductive_elimination_h reductive_elimination_h->pd0 Regeneration dehalogenated_product Ar-H (Dehalogenated Product) reductive_elimination_h->dehalogenated_product

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

Catalyst selection for challenging Buchwald-Hartwig aminations with 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection in challenging Buchwald-Hartwig aminations, with a specific focus on the sterically hindered and electron-rich substrate, 1-Bromo-2-(cyclopropylmethoxy)benzene .

Understanding the Challenge: Why is this compound a Difficult Substrate?

The amination of this compound presents a significant challenge due to a combination of steric and electronic factors. The bulky ortho-cyclopropylmethoxy group sterically hinders the approach of the palladium catalyst to the carbon-bromine bond, which is a critical step (oxidative addition) in the catalytic cycle.[1] Furthermore, the oxygen atom in the ether linkage is electron-donating, which increases the electron density of the aromatic ring. This electronic enrichment makes the aryl bromide less electrophilic and thus less reactive towards the palladium(0) catalyst. Addressing these challenges requires careful selection and optimization of the catalyst system.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors when selecting a catalyst system for this substrate?

A1: For a sterically hindered and electron-rich aryl bromide like this compound, the three most critical components to consider are the phosphine ligand, the palladium precursor, and the base. The ligand is arguably the most important factor, as it must be bulky enough to promote the final product-forming step (reductive elimination) while also facilitating the initial oxidative addition to a hindered C-Br bond.[1][2]

Q2: Which specific phosphine ligands are recommended for this type of transformation?

A2: State-of-the-art dialkylbiaryl phosphine ligands are highly recommended due to their proven efficacy with challenging substrates.[3][4] These ligands are both sterically bulky and electron-rich, which helps to stabilize the palladium center and promote the key steps of the catalytic cycle.[1] Consider screening ligands such as:

  • GPhos or EPhos: These are modern, highly active ligands designed for stability and broad applicability, often allowing for reactions at lower temperatures.[5]

  • RuPhos or XPhos: These are well-established, robust ligands known for their effectiveness with sterically demanding aryl chlorides and bromides.[6]

  • BrettPhos: This ligand is particularly effective for coupling primary amines.[7]

It is crucial to screen a few different ligands, as performance can be highly substrate-specific.

Q3: What is the difference between using a palladium precursor like Pd₂(dba)₃ versus a pre-catalyst?

A3: A palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ requires in situ combination with a phosphine ligand to form the active Pd(0) catalyst.[2] While effective, this can sometimes be unreliable.[8] Pre-catalysts are stable, well-defined palladium complexes that already incorporate the phosphine ligand (or a precursor that rapidly generates the active catalyst upon exposure to a base).[9][10] Using a pre-catalyst (e.g., XPhos Pd G3, GPhos Pd G4) often leads to more reproducible results, higher activity, and cleaner reactions because it avoids the uncertainties of in situ catalyst formation.[9]

Q4: Which base should I choose for this reaction?

A4: The choice of base is critical and depends on the functional group tolerance of your amine coupling partner.

  • Strong Alkoxide Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often most effective bases for Buchwald-Hartwig aminations.[1][9] They are strong enough to deprotonate the amine or the intermediate palladium-amine complex, facilitating entry into the catalytic cycle.[2] However, they are incompatible with base-sensitive functional groups like esters.[7]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): If your substrates are sensitive to strong bases, weaker carbonate or phosphate bases can be used.[9] These reactions typically require higher temperatures or longer reaction times to achieve good conversion.[10]

Q5: What solvent is most appropriate?

A5: Anhydrous, non-protic solvents are required. The most common and effective solvents for Buchwald-Hartwig aminations are:

  • Toluene

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

The solubility of all reagents, particularly the base, can impact the reaction rate.[9] For instance, cesium carbonate has better solubility in dioxane than in toluene.[9] It is essential to use thoroughly degassed solvents to prevent catalyst oxidation.

Catalyst Selection Logic

The following diagram illustrates a decision-making process for selecting the initial reaction components for the amination of this compound.

cluster_ligand Ligand Options cluster_pd Pd Source Options cluster_base Base Options cluster_solvent Solvent Options A Start: Define Coupling Partners Aryl Halide: this compound Amine: Primary or Secondary? B Select Ligand (Sterically Hindered Dialkylbiaryl Phosphine) A->B Consider steric hindrance C Select Pd Source B->C Pair with Pd source L1 GPhos / EPhos (High Activity) B->L1 L2 RuPhos / XPhos (Robust, General) B->L2 L3 BrettPhos (Good for 1° Amines) B->L3 D Select Base C->D Choose based on amine sensitivity P1 Pre-catalyst (e.g., G4 Palladacycle) Recommended for reproducibility C->P1 P2 Pd₂(dba)₃ or Pd(OAc)₂ (Requires in-situ activation) C->P2 E Select Solvent D->E Ensure reagent solubility B1 NaOtBu or LHMDS (Strong, General Purpose) D->B1 B2 K₃PO₄ or Cs₂CO₃ (Weaker, for sensitive substrates) D->B2 F Run Initial Screen E->F S1 Toluene E->S1 S2 Dioxane E->S2

Caption: A decision tree for selecting initial catalyst components.

Troubleshooting Guide

Q: My reaction shows zero or very low conversion. What are the likely causes?

A: This is a common issue that often points to a problem with catalyst activity or reaction setup. Follow this troubleshooting workflow:

Start Problem: No or Low Conversion Check_Inert 1. Check Inert Atmosphere Was the reaction thoroughly degassed? Are you using a glovebox or proper Schlenk technique? Start->Check_Inert Check_Reagents 2. Verify Reagent Quality Are solvents and amines anhydrous? Is the base fresh and dry? Is the Pd source/ligand old or decomposed? Check_Inert->Check_Reagents If atmosphere is good Check_Temp 3. Evaluate Reaction Temperature Is the temperature high enough? (Typically 80-110 °C) Check_Reagents->Check_Temp If reagents are good Screen_Catalyst 4. Re-screen Catalyst System Try a different ligand (e.g., RuPhos if XPhos failed). Try a stronger base (e.g., LHMDS instead of K₃PO₄). Check_Temp->Screen_Catalyst If temperature is appropriate Result Improved Conversion Screen_Catalyst->Result

Caption: A step-by-step workflow for troubleshooting low yields.

Q: I see a fine black precipitate (palladium black) in my reaction. What does this mean?

A: The formation of palladium black indicates that your catalyst has decomposed and precipitated out of the solution, halting the catalytic cycle.[11]

  • Possible Cause 1: High Temperature. Prolonged heating, especially above 120 °C, can cause catalyst decomposition.

    • Solution: Lower the reaction temperature to 80-100 °C and increase the reaction time.[11]

  • Possible Cause 2: Unstable Catalyst Complex. The specific combination of ligand and substrate may lead to an unstable intermediate.

    • Solution: Switch to a more robust ligand or use a pre-catalyst, which is often more stable. Bidentate ligands like Xantphos can sometimes offer greater thermal stability.[12]

Q: My reaction starts but then stalls before reaching full conversion. Why?

A: This suggests the catalyst is initially active but deactivates over time.

  • Possible Cause 1: Catalyst Poisoning. Functional groups on your starting materials or impurities could be coordinating to the palladium center and inhibiting catalysis.[7] The product itself can sometimes act as an inhibitor.

    • Solution: Ensure high purity of all reagents. If product inhibition is suspected, a higher catalyst loading might be necessary to drive the reaction to completion.

  • Possible Cause 2: Reagent Insolubility. If the base or other reagents are not sufficiently soluble, the reaction may slow down or stop as the soluble portion is consumed.[11]

    • Solution: Ensure vigorous stirring.[9] Consider a different solvent where all components are more soluble.

Q: I am observing a significant amount of a side product where the bromine is replaced by hydrogen (hydrodehalogenation). How can I prevent this?

A: Hydrodehalogenation is a known side reaction that competes with the desired C-N bond formation.

  • Possible Cause: This side reaction can occur via β-hydride elimination from an intermediate palladium amide complex.[3] It is often more prevalent with certain ligands or when the desired reductive elimination step is slow.

    • Solution: The choice of ligand is key. Screen bulky, electron-rich dialkylbiaryl phosphine ligands, as they are designed to accelerate the rate of reductive elimination, which outcompetes the hydrodehalogenation pathway. Also, ensure your amine is not a limiting reagent.

Data Presentation: Model Catalyst Screen

Table 1: Representative Catalyst Screen for the Amination of a Hindered Aryl Bromide

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2.5)NaOtBu (1.5)Toluene1001275
2Pd₂(dba)₃ (1)RuPhos (2.5)NaOtBu (1.5)Toluene1001288
3GPhos Pd G4 (2)-NaOtBu (1.5)Toluene100895
4GPhos Pd G4 (2)-LHMDS (1.5)Toluene100892
5GPhos Pd G4 (2)-K₃PO₄ (2.0)Dioxane1102465
6BrettPhos Pd G3 (2)-NaOtBu (1.5)Toluene801291 (w/ 1° amine)

Yields are hypothetical and for illustrative purposes to show trends in catalyst performance.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point. Molar ratios and reaction parameters should be optimized based on screening results.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., GPhos Pd G4, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or glovebox, magnetic stirrer, heating mantle, inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, the base, this compound, and a magnetic stir bar to a dry Schlenk flask.

  • Reagent Addition: Seal the flask. If not in a glovebox, evacuate and backfill with inert gas three times. Add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Reaction: Place the sealed flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the specified time (e.g., 8-12 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Complex Amine Coordination OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Arylpalladium(II) Amido Complex Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product_out Ar-NR₂ (Product) Amido_Complex->Product_out BaseH_out Base-H⁺ + Br⁻ Amido_Complex->BaseH_out center ArBr_in Ar-Br ArBr_in->OA_Complex Amine_in R₂NH Amine_in->Amine_Complex Base_in Base Base_in->Amido_Complex

Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Purification of 1-Bromo-2-(cyclopropylmethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 1-Bromo-2-(cyclopropylmethoxy)benzene.

Troubleshooting Guides

This section addresses common issues encountered during the purification of derivatives of this compound, offering step-by-step solutions.

Issue 1: Low Yield After Column Chromatography

Symptoms:

  • The total mass of all collected fractions is significantly lower than the expected theoretical yield.

  • TLC analysis of the crude mixture shows a strong product spot, but the isolated yield is poor.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Product is unstable on silica gel. Some compounds can decompose on the acidic surface of silica gel. To test for this, spot the crude material on a TLC plate, let it sit for an hour, and then elute. If new, lower Rf spots appear, degradation is likely. Solution: Deactivate the silica gel by pre-treating it with a solvent system containing 1-3% triethylamine. Alternatively, use a different stationary phase like alumina or Florisil.[1][2]
Incorrect solvent system. An inappropriate solvent system can lead to poor separation or irreversible adsorption of the product onto the column. Solution: Carefully select the solvent system based on TLC analysis. Aim for an Rf value of 0.2-0.4 for the desired product.[1][2] If the product is streaking, consider adding a small amount of a polar solvent (e.g., methanol) or an acid/base modifier to the eluent.
Sample loaded improperly. Loading the sample in a large volume of strong solvent can cause band broadening and poor separation. Solution: Dissolve the crude product in a minimal amount of the initial eluent or a weaker solvent. For poorly soluble compounds, dry loading is recommended.[3]
Product is volatile. Low boiling point products can be lost during solvent removal under high vacuum. Solution: Use lower vacuum and gentle heating during rotary evaporation. Consider using a cold trap to recover any volatilized product.
Issue 2: Persistent Impurities After Purification

Symptoms:

  • NMR or LC-MS analysis of the "purified" product shows the presence of starting materials or byproducts.

  • The product fails to crystallize or forms an oil, often due to the presence of impurities.[4]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Co-eluting impurities. Impurities with similar polarity to the product can be difficult to separate by column chromatography. Solution: Optimize the chromatography conditions by trying different solvent systems or using a shallower solvent gradient.[4] If separation is still challenging, consider an alternative purification method like recrystallization or preparative HPLC.
Residual Palladium Catalyst. Palladium catalysts from cross-coupling reactions can be difficult to remove completely and may appear as a fine black or grey solid.[5] Solution: Filter the reaction mixture through a pad of Celite before aqueous work-up.[6][7] For soluble palladium species, use a metal scavenger or treat the solution with activated carbon.[8][9][10]
Homocoupling Byproducts. In Suzuki reactions, homocoupling of the boronic acid starting material can occur, leading to byproducts that are often difficult to separate from the desired product.[11][12] Solution: Ensure the reaction is performed under a strict inert atmosphere to minimize oxygen, which promotes homocoupling.[12][13] Careful column chromatography with an optimized solvent system is often required for separation.[4]
Unreacted Starting Material. Incomplete reactions will result in the presence of starting materials in the crude product. Solution: If the starting material has a significantly different polarity, it can be removed by column chromatography. For unreacted boronic acids from Suzuki couplings, a basic aqueous wash can convert it to the water-soluble boronate salt, which can then be removed during the work-up.[4]

Frequently Asked Questions (FAQs)

Q1: My product from a Suzuki coupling is a solid, but it won't crystallize. What should I do?

A1: The inability to crystallize is often due to the presence of impurities.[4] First, ensure that the product is as pure as possible by performing careful column chromatography. If it still fails to crystallize, you can try the following:

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product from a previous batch, add a tiny crystal to the solution to induce crystallization.

  • Solvent system optimization: The choice of solvent is crucial for crystallization.[14][15] You may need to screen different solvents or solvent mixtures. A good crystallization solvent will dissolve the compound when hot but not when cold.[14][15]

  • Slow evaporation: Allow the solvent to evaporate slowly from a loosely covered container.

Q2: How do I remove the palladium catalyst from my Buchwald-Hartwig amination reaction?

A2: Palladium removal is a critical step, especially for pharmaceutical applications.[4] Here are some common methods:

  • Filtration: For heterogeneous palladium catalysts (e.g., Pd/C), a simple filtration through Celite is usually sufficient.[6][7] For homogeneous catalysts that have precipitated as palladium black, this method is also effective.[5]

  • Aqueous Work-up: A standard aqueous work-up can help remove some of the palladium salts.[4]

  • Metal Scavengers: For soluble palladium species, specialized scavengers with thiol or other functional groups can be used to bind the palladium, which can then be removed by filtration.[8][9]

  • Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.[10]

Q3: I see a byproduct with the same mass as my starting aryl bromide in my Grignard reaction. What is it and how do I remove it?

A3: This is likely the protonated starting material, formed by the Grignard reagent reacting with trace amounts of water in the reaction. To minimize its formation, ensure all glassware is flame-dried and all reagents and solvents are anhydrous. This byproduct can typically be separated from the desired product by column chromatography due to differences in polarity.

Q4: My purified product is an oil. How can I solidify it?

A4: If a compound is an oil at room temperature, it may be its natural state. However, if it is expected to be a solid, the oily nature is likely due to residual solvent or impurities. Try the following:

  • High Vacuum: Dry the compound under high vacuum for an extended period to remove any residual solvent.

  • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir the mixture, and the product may solidify. The impurities will remain in the solvent, which can then be decanted.[16]

  • Re-purification: If the oil persists, it is likely due to impurities. Re-purify the compound using column chromatography with a very shallow gradient.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (typically a 100:1 to 200:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for poorly soluble compounds, pre-adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution and Fraction Collection:

    • Begin eluting with the initial solvent system, gradually increasing the polarity as needed (gradient elution).

    • Collect fractions and monitor their composition by TLC.

  • Isolation of Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • A suitable solvent will dissolve the product when hot but not when cold.[14][15]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the product is completely dissolved.[14]

  • Decolorization (if necessary):

    • If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.

    • Hot filter the solution to remove the carbon.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Quantitative Data

The following tables provide representative data for the purification of compounds structurally similar to derivatives of this compound. Actual yields and purities will vary depending on the specific reaction and purification method.

Table 1: Representative Purification Data for Suzuki Coupling Products

Product StructurePurification MethodCrude Purity (%)Final Purity (%)Isolated Yield (%)
2-(cyclopropylmethoxy)-biphenylColumn Chromatography85>9875
4'-Methyl-2-(cyclopropylmethoxy)-biphenylColumn Chromatography followed by Recrystallization90>9982
2-(cyclopropylmethoxy)-4-methoxybiphenylColumn Chromatography80>9770

Table 2: Representative Purification Data for Buchwald-Hartwig Amination Products

Product StructurePurification MethodCrude Purity (%)Final Purity (%)Isolated Yield (%)
N-Phenyl-2-(cyclopropylmethoxy)anilineColumn Chromatography75>9865
N-(4-Methoxyphenyl)-2-(cyclopropylmethoxy)anilineColumn Chromatography80>9978
N-Benzyl-2-(cyclopropylmethoxy)anilineColumn Chromatography followed by Recrystallization85>9980

Visualizations

Purification_Workflow cluster_reaction Reaction Work-up cluster_purification Purification Strategy cluster_analysis Analysis and Final Product Reaction Crude Reaction Mixture Workup Aqueous Work-up Reaction->Workup Filtration Filtration through Celite (Removes heterogeneous catalysts) Workup->Filtration Column Column Chromatography Filtration->Column Recrystallization Recrystallization Column->Recrystallization If solid Analysis Purity Analysis (NMR, LC-MS) Column->Analysis Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product Purity >98%

Caption: General experimental workflow for the purification of products.

Troubleshooting_Logic start Purification Problem low_yield Low Yield? start->low_yield persistent_impurities Persistent Impurities? low_yield->persistent_impurities No check_silica_stability Check Silica Stability low_yield->check_silica_stability Yes oily_product Oily Product? persistent_impurities->oily_product No optimize_chromatography Optimize Chromatography (Shallow Gradient) persistent_impurities->optimize_chromatography Yes high_vacuum Dry under High Vacuum oily_product->high_vacuum Yes end Pure Product oily_product->end No optimize_solvent Optimize Solvent System check_silica_stability->optimize_solvent dry_loading Consider Dry Loading optimize_solvent->dry_loading dry_loading->end remove_pd Remove Residual Pd optimize_chromatography->remove_pd recrystallize Attempt Recrystallization remove_pd->recrystallize recrystallize->end triturate Triturate with Non-polar Solvent high_vacuum->triturate triturate->end

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in chemical reactions involving 1-Bromo-2-(cyclopropylmethoxy)benzene. The steric hindrance imparted by the ortho-cyclopropylmethoxy group can significantly impact reaction outcomes, leading to low yields or failed reactions. This guide offers practical advice, detailed experimental protocols for analogous compounds, and troubleshooting strategies to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary difficulty arises from steric hindrance. The bulky cyclopropylmethoxy group at the ortho-position to the bromine atom physically obstructs the approach of the metal catalyst to the carbon-bromine bond. This hindrance can slow down or prevent the crucial oxidative addition step in many palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Q2: What are the most common side reactions to anticipate?

A2: Common side reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 1-(cyclopropylmethoxy)benzene. This is often promoted by the presence of protic impurities or certain base/solvent combinations.

  • Homocoupling: The coupling of two molecules of the starting material or the coupling partner. This can be prevalent at high temperatures or with high catalyst loadings.

  • Protodeborylation: In Suzuki reactions, the boronic acid partner can be protonated and rendered inactive, especially in the presence of water and certain bases.

Q3: How can I improve the yield of my cross-coupling reaction?

A3: To improve yields, focus on optimizing the following components of your reaction:

  • Ligand Selection: Employ bulky and electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive palladium(0) species, which is more effective at accessing the sterically hindered C-Br bond.[1][2]

  • Catalyst Choice: Use a pre-catalyst that readily forms the active Pd(0) species.

  • Base Selection: The choice of base is critical and often reaction-specific. A stronger base may be needed, but it can also promote side reactions. Screening different bases is often necessary.

  • Solvent and Temperature: The solvent should solubilize all components of the reaction. The temperature may need to be elevated to overcome the activation energy barrier caused by steric hindrance, but excessively high temperatures can lead to catalyst decomposition and side reactions.

Troubleshooting Guides

Problem 1: Low or No Conversion

Possible Causes:

  • Inactive Catalyst: The palladium catalyst may not have been properly activated to the Pd(0) state, or it may have decomposed.

  • Ineffective Ligand: The chosen phosphine ligand may not be sufficiently bulky or electron-rich to overcome the steric hindrance.

  • Suboptimal Base: The base may be too weak or poorly soluble in the reaction medium.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed.

Solutions:

  • Catalyst and Ligand:

    • Switch to a pre-formed Pd(0) catalyst or a pre-catalyst that is known to be effective for sterically hindered substrates.

    • Employ bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos for Suzuki and Buchwald-Hartwig reactions.[2] For Sonogashira reactions, consider ligands like P(t-Bu)3.

  • Base:

    • For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃.[1]

    • For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often effective.

  • Temperature:

    • Gradually increase the reaction temperature in increments of 10 °C. Monitor for product formation and the appearance of side products.

Troubleshooting Workflow for Low Conversion

Caption: A logical workflow for troubleshooting low or no conversion in cross-coupling reactions.

Problem 2: Significant Side Product Formation

Possible Causes:

  • Hydrodehalogenation: Presence of water or other protic impurities.

  • Homocoupling: High reaction temperature or high catalyst concentration.

  • Protodeborylation (Suzuki): Presence of excess water or use of a suboptimal base.

Solutions:

  • Minimize Protic Impurities: Use anhydrous solvents and ensure all reagents are dry. Degas the solvent to remove dissolved oxygen.

  • Optimize Temperature and Catalyst Loading:

    • Try running the reaction at a lower temperature for a longer period.

    • Reduce the catalyst loading to the minimum effective amount (e.g., 0.5-2 mol%).

  • For Suzuki Reactions:

    • Use a base like K₃PO₄ which is less prone to causing protodeborylation compared to hydroxides.[1]

    • Minimize the amount of water in the reaction mixture.

Logic Diagram for Minimizing Side Reactions

SideReactions Start Side Product Formation Hydrodehalogenation Hydrodehalogenation (Loss of Bromine) Start->Hydrodehalogenation Homocoupling Homocoupling of Starting Materials Start->Homocoupling Protodeborylation Protodeborylation (Suzuki Reaction) Start->Protodeborylation UseAnhydrous Use Anhydrous/Degassed Solvents and Reagents Hydrodehalogenation->UseAnhydrous LowerTemp Lower Reaction Temperature and/or Catalyst Loading Homocoupling->LowerTemp OptimizeBase Use K3PO4 or Cs2CO3; Minimize Water Protodeborylation->OptimizeBase

Caption: Strategies to mitigate common side reactions.

Experimental Protocols (Based on a Structurally Similar Substrate)

The following protocols are for 1-Bromo-2-((methoxymethoxy)methyl)benzene, a close structural analog of this compound. These serve as an excellent starting point for reaction optimization.

Suzuki-Miyaura Coupling[3]

Reaction: 1-Bromo-2-((methoxymethoxy)methyl)benzene + Phenylboronic acid → 2-((Methoxymethoxy)methyl)biphenyl

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄
Catalyst Loading 3 mol%
Base K₂CO₃ (2.0 equiv)
Solvent Toluene/Water (4:1)
Temperature 90 °C
Time 12-24 hours

Detailed Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-2-((methoxymethoxy)methyl)benzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the toluene/water solvent system (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Reaction: this compound + Amine → N-Aryl Amine

ParameterGeneral Condition
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand XPhos, SPhos, or RuPhos
Catalyst/Ligand Loading 2 mol% Pd / 4 mol% Ligand
Base NaOtBu (1.4 equiv)
Solvent Toluene or Dioxane (anhydrous)
Temperature 100 °C
Time 12-24 hours

Detailed Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling

Reaction: this compound + Terminal Alkyne → Aryl-Alkyne

ParameterGeneral Condition
Palladium Catalyst Pd(PPh₃)₂Cl₂
Copper Co-catalyst CuI
Catalyst Loading 3 mol% Pd / 6 mol% Cu
Base Triethylamine (2.0 equiv)
Solvent Toluene or THF (anhydrous)
Temperature Room Temperature to 60 °C
Time 12-16 hours

Detailed Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous toluene (5 mL) and freshly distilled triethylamine (2.0 mmol, 2.0 equiv).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 60 °C for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography.

General Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble & Dry Glassware B 2. Add Solid Reagents (Aryl Bromide, Catalyst, Ligand, Base) A->B C 3. Purge with Inert Gas B->C D 4. Add Solvents & Liquid Reagents C->D E 5. Heat to Desired Temperature D->E F 6. Monitor Progress (TLC/GC-MS) E->F G 7. Quench Reaction & Cool F->G H 8. Extraction & Washing G->H I 9. Dry, Filter & Concentrate H->I J 10. Column Chromatography I->J

Caption: A generalized workflow for performing cross-coupling reactions.

References

Technical Support Center: Improving Reaction Times for Cross-Coupling of 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to accelerate the cross-coupling of 1-Bromo-2-(cyclopropylmethoxy)benzene. The inherent electron-rich nature and steric hindrance from the ortho-cyclopropylmethoxy group can present unique challenges to achieving rapid and efficient reactions.

Troubleshooting Guide for Slow Reactions

When encountering slow or incomplete cross-coupling reactions with this compound, a systematic approach to optimization is crucial. The following table outlines common issues, their potential causes, and recommended solutions.

Observation/IssuePotential CauseRecommended Solution/Optimization Strategy
Reaction is slow or stalls completely. 1. Inefficient Catalyst System: The chosen ligand may not be suitable for the electron-rich and sterically hindered substrate. Oxidative addition is often the rate-limiting step.[1]Screen Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective for challenging substrates.[1][3]
2. Suboptimal Base/Solvent Combination: The base may be too weak or poorly soluble in the chosen solvent, hindering the catalytic cycle.[4][5]Vary Base and Solvent: For Suzuki reactions, screen bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[4] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are common.[6] Pair them with appropriate solvents like dioxane, toluene, or THF, often with water as a co-solvent in Suzuki couplings.[4][7]
3. Insufficient Temperature: The reaction may lack the necessary activation energy.Increase Temperature Incrementally: Raise the temperature in 10-20 °C intervals (e.g., from 80 °C to 100 °C or 110 °C). Monitor for potential catalyst decomposition (formation of palladium black) or side product formation at higher temperatures.[4][8]
4. Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. An inadequate inert atmosphere can lead to oxidation and loss of activity.[4][8]Ensure Rigorous Inert Conditions: Thoroughly degas solvents by sparging with argon or nitrogen. Use Schlenk line techniques or a glovebox for reaction setup. Ensure all reagents are anhydrous where required.[4]
Low yield despite full consumption of starting material. 1. Side Reactions (Suzuki): Protodeboronation of the boronic acid or homocoupling can compete with the desired cross-coupling, especially at high temperatures or in the presence of oxygen.Optimize Conditions: Use a fresh, high-purity boronic acid (1.2-1.5 equivalents). Ensure rigorous degassing to minimize homocoupling. A shorter reaction time at a slightly higher temperature might "outrun" the protodeboronation side reaction.
2. Side Reactions (General): Dehalogenation of the aryl bromide (replacement of -Br with -H) can occur.Modify Reaction Parameters: This can sometimes be mediated by the choice of ligand and base. Screening different conditions is the most effective approach.
Reaction is inconsistent between runs. 1. Reagent Purity/Activity: Impure or degraded reagents (aryl bromide, coupling partner, base) or inactive catalyst can lead to variable results.Verify Reagent Quality: Use freshly opened or purified solvents and reagents. Verify the activity of the palladium precatalyst, especially if it is old.
2. Moisture Contamination: Water can interfere with many cross-coupling reactions, particularly those using highly sensitive organometallic reagents or bases.Use Anhydrous Conditions: Ensure glassware is oven-dried. Use anhydrous solvents and handle moisture-sensitive reagents in a glovebox or under a strong inert gas flow.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is extremely slow. What is the first and most critical parameter I should change?

A1: The most critical parameter is the catalyst system, specifically the ligand. The substrate is both electron-rich and has a sterically demanding ortho-substituent. Standard ligands like PPh₃ are often inefficient. You should immediately switch to a modern, bulky, and electron-rich phosphine ligand. Buchwald ligands (e.g., SPhos, XPhos) are specifically designed to accelerate the oxidative addition step for such challenging aryl halides, which is often the bottleneck for the entire catalytic cycle.[1][4][2]

Q2: How does the choice of base affect the reaction time for this specific substrate?

A2: The base is critical and its effectiveness is often tied to the solvent.[4] For a Suzuki-Miyaura coupling, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃, especially in ethereal solvents like dioxane or THF.[4] For a Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine-palladium complex. The choice of base can dramatically influence reaction kinetics.

Q3: Can I simply increase the temperature to 120 °C or higher to speed up the reaction?

A3: While increasing the temperature is a common strategy to increase reaction rates, it comes with risks.[4] Prolonged exposure to high temperatures can cause the palladium catalyst to decompose into inactive palladium black.[8] It can also accelerate side reactions like protodeboronation of the coupling partner. The optimal approach is to increase the temperature incrementally (e.g., from 80 °C to 100 °C) while monitoring the reaction by TLC or LC-MS to find a balance between reaction speed and catalyst stability/selectivity.

Q4: I am observing a significant amount of a byproduct that appears to be the homocoupling of my boronic acid. How can I minimize this?

A4: Homocoupling of the boronic acid in Suzuki-Miyaura reactions is often promoted by the presence of oxygen.[4] To minimize this, ensure your reaction is set up under a strictly inert atmosphere. This involves thoroughly degassing your solvents and purging the reaction vessel with argon or nitrogen multiple times.[4] Using a Pd(0) precatalyst or one that rapidly generates the active Pd(0) species can also help, as this avoids an excess of Pd(II) at the start of the reaction which can facilitate this side reaction.[4]

Q5: How do I properly set up a cross-coupling reaction to ensure an inert atmosphere and maximize success?

A5: To set up a reaction under an inert atmosphere, you should use Schlenk line techniques or a glovebox. A common laboratory procedure involves adding the solid reagents (aryl bromide, coupling partner, palladium catalyst, ligand, and base) to a dry Schlenk flask. The flask is then sealed, and the atmosphere is exchanged by alternating between vacuum and backfilling with an inert gas (argon or nitrogen) at least three times. Finally, the degassed solvent is added via syringe.[4]

Data Presentation: Example of an Optimization Screen

To improve reaction times, a systematic screening of parameters is effective. The following table represents a hypothetical optimization workflow for a Suzuki-Miyaura coupling of this compound with Phenylboronic Acid.

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2 equiv.)Solvent (0.2 M)Temp (°C)Time (h)Conversion (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O (4:1)1001215%
2Pd₂(dba)₃SPhosK₂CO₃Dioxane/H₂O (4:1)100475%
3Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O (4:1)100295%
4Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O (4:1)100288%
5Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O (4:1)80490%
6 Pd₂(dba)₃ XPhos K₃PO₄ Dioxane/H₂O (4:1) 100 1 >99%

This is representative data to illustrate an optimization workflow.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4]

Mandatory Visualizations

G pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition (Often Rate-Limiting) pd0->ox_add pd2_complex Ar-Pd(II)(Br)L₂ ox_add->pd2_complex transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) pd2_complex->transmetal pd2_intermediate Ar-Pd(II)(Ar')L₂ or Ar-Pd(II)(NR₂)L₂ transmetal->pd2_intermediate red_elim Reductive Elimination pd2_intermediate->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' or Ar-NR₂ Product red_elim->product reagents Ar-Br + Ar'-B(OR)₂ or HNR₂ reagents->ox_add

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Slow or Incomplete Reaction Observed check_setup Step 1: Verify Basics start->check_setup q_inert Is atmosphere fully inert? Are reagents pure? check_setup->q_inert optimize_catalyst Step 2: Optimize Catalyst System q_inert->optimize_catalyst  Yes fix_setup Fix Setup: - Degas Solvents - Use Schlenk Line - Check Reagent Quality q_inert->fix_setup No q_ligand Using a bulky, electron-rich ligand? (e.g., SPhos, XPhos) optimize_catalyst->q_ligand optimize_conditions Step 3: Screen Reaction Conditions q_ligand->optimize_conditions  Yes change_ligand Change Ligand: - Switch to Buchwald  type ligand q_ligand->change_ligand No q_base Screened Base? (e.g., K₃PO₄, Cs₂CO₃) optimize_conditions->q_base q_temp Screened Temperature? (e.g., 80°C -> 110°C) q_base->q_temp  Yes success Reaction Time Improved q_temp->success  Yes fix_setup->check_setup change_ligand->optimize_catalyst

Caption: A logical workflow for troubleshooting slow cross-coupling reactions.

References

Troubleshooting low yields in the synthesis of 1-Bromo-2-(cyclopropylmethoxy)benzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1-Bromo-2-(cyclopropylmethoxy)benzene and its derivatives, particularly focusing on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-bromophenol with a suitable cyclopropylmethyl halide, typically (bromomethyl)cyclopropane, in the presence of a base. The base deprotonates the phenolic hydroxyl group of 2-bromophenol to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of the cyclopropylmethyl halide, displacing the halide and forming the desired ether linkage.

Q2: I am experiencing very low yields of the desired product. What are the most likely causes?

Low yields in the synthesis of this compound are a common issue and can be attributed to several factors:

  • Incomplete Deprotonation of 2-Bromophenol: The phenolic proton of 2-bromophenol must be fully removed by the base to form the reactive phenoxide intermediate. If the base is too weak or used in an insufficient amount, the concentration of the nucleophile will be low, leading to a sluggish and incomplete reaction.

  • Side Reactions: The primary competing reaction is the C-alkylation of the phenoxide ion. Phenoxides are ambident nucleophiles, meaning they can react at the oxygen atom (O-alkylation, desired) or at the ortho and para positions of the aromatic ring (C-alkylation, undesired). Another potential side reaction is the elimination of HBr from the alkylating agent, although this is less common with primary halides like (bromomethyl)cyclopropane.

  • Steric Hindrance: While (bromomethyl)cyclopropane is a primary halide, the cyclopropyl group can introduce some steric bulk, which may slightly hinder the SN2 reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can significantly impact the reaction rate and selectivity, favoring the formation of side products or leaving the reaction incomplete.

  • Purity of Reagents: The presence of water or other impurities in the reagents or solvent can quench the phenoxide intermediate or react with the alkylating agent, reducing the yield.

Q3: What side products are commonly observed in this synthesis?

The most probable side products include:

  • C-alkylated isomers: 2-Bromo-4-(cyclopropylmethyl)phenol and 2-Bromo-6-(cyclopropylmethyl)phenol.

  • Products of cyclopropyl ring opening: Under certain conditions, particularly with strong acids or high temperatures, the cyclopropylmethyl cation can rearrange to form homoallylic or cyclobutyl derivatives. However, in a basic Williamson ether synthesis, this is less likely.

Q4: How can I improve the yield of my reaction?

To improve the yield, consider the following optimization strategies:

  • Choice of Base: Use a strong enough base to ensure complete deprotonation of the 2-bromophenol. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). NaH is a very strong base and will ensure complete deprotonation but requires anhydrous conditions and careful handling. K₂CO₃ and Cs₂CO₃ are easier to handle and often effective.

  • Solvent Selection: Use a polar apathetic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, which favors the desired SN2 reaction.

  • Temperature Control: Generally, lower to moderate temperatures (room temperature to around 80 °C) are preferred to minimize side reactions. High temperatures can promote C-alkylation.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Driving the reaction for too long can sometimes lead to the formation of degradation products.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with highly reactive bases like NaH.

Q5: What is the best way to purify the final product?

The purification of this compound typically involves the following steps after the reaction is complete:

  • Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted 2-bromophenol, followed by a wash with brine to remove residual salts.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: The crude product is often purified by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate, to separate the desired product from any side products.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues leading to low yields.

Problem: Low or No Product Formation

Troubleshooting_Low_Yield Start Low or No Product Formation Observed Check_Starting_Material Is the 2-bromophenol starting material pure? Start->Check_Starting_Material Check_Base Was the base strong enough and used in sufficient quantity? Check_Starting_Material->Check_Base Yes Solution_Purify_SM Solution: Purify 2-bromophenol by distillation or chromatography. Check_Starting_Material->Solution_Purify_SM No Check_Conditions Were the reaction conditions (solvent, temperature) appropriate? Check_Base->Check_Conditions Yes Solution_Base Solution: Use a stronger base (e.g., NaH) or increase the equivalents of the current base (e.g., K₂CO₃ to 2-3 eq.). Ensure anhydrous conditions. Check_Base->Solution_Base No Check_Alkylating_Agent Is the (bromomethyl)cyclopropane reagent of good quality? Check_Conditions->Check_Alkylating_Agent Yes Solution_Conditions Solution: Switch to a polar aprotic solvent (DMF, DMSO). Optimize temperature (start at RT and gradually increase to 50-80 °C). Check_Conditions->Solution_Conditions No Solution_Alkylating_Agent Solution: Use freshly opened or purified (bromomethyl)cyclopropane. Check_Alkylating_Agent->Solution_Alkylating_Agent No

Problem: Presence of Significant Side Products

Troubleshooting_Side_Products Start Significant Side Products Observed (e.g., on TLC/GC-MS) Identify_Side_Product Identify the main side product(s). Is it C-alkylation? Start->Identify_Side_Product Other_Side_Products Are there other unexpected side products? Identify_Side_Product->Other_Side_Products No Solution_C_Alkylation Solution: - Lower the reaction temperature. - Use a less polar solvent or a solvent that favors O-alkylation. - Consider using a phase-transfer catalyst. Identify_Side_Product->Solution_C_Alkylation Yes Solution_Other Solution: - Check for reagent decomposition. - Ensure an inert atmosphere to prevent oxidation. - Analyze for potential cyclopropyl ring opening and adjust conditions accordingly (e.g., avoid acidic workup if sensitive intermediates are present). Other_Side_Products->Solution_Other

Quantitative Data Summary

The following tables summarize typical reaction conditions and their expected impact on the yield of this compound. The yields are representative and can vary based on the specific experimental setup and purity of reagents.

Table 1: Effect of Base and Solvent on Yield

EntryBase (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
1K₂CO₃ (1.5)AcetoneReflux1240-60
2K₂CO₃ (2.0)DMF60865-80
3Cs₂CO₃ (1.5)Acetonitrile80670-85
4NaH (1.2)THF (anhydrous)RT1275-90

Table 2: Effect of Temperature on Yield and Side Product Formation

EntryBaseSolventTemperature (°C)Yield of O-alkylation (%)Yield of C-alkylation (%)
1K₂CO₃DMFRoom Temperature~50 (slow reaction)<5
2K₂CO₃DMF6075~5
3K₂CO₃DMF10060>15

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound using Potassium Carbonate

Experimental_Workflow Start Start: Assemble Reaction Apparatus Add_Reagents Add 2-bromophenol, K₂CO₃, and DMF to the flask. Start->Add_Reagents Stir_and_Heat Stir the mixture and add (bromomethyl)cyclopropane. Add_Reagents->Stir_and_Heat Reaction_Monitoring Heat the reaction to 60 °C and monitor by TLC. Stir_and_Heat->Reaction_Monitoring Workup Cool, quench with water, and extract with ethyl acetate. Reaction_Monitoring->Workup Washing Wash organic layer with 1M NaOH and brine. Workup->Washing Drying_and_Concentration Dry over Na₂SO₄ and concentrate under reduced pressure. Washing->Drying_and_Concentration Purification Purify by column chromatography. Drying_and_Concentration->Purification

Materials:

  • 2-Bromophenol (1.0 eq.)

  • (Bromomethyl)cyclopropane (1.2 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-bromophenol.

  • Stir the suspension at room temperature for 15 minutes.

  • Add (bromomethyl)cyclopropane (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts and wash with 1M NaOH solution (2 x volume of DMF) to remove any unreacted 2-bromophenol.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a pure compound.

Protocol 2: High-Yield Synthesis using Sodium Hydride

Note: This protocol uses sodium hydride, which is a highly reactive and flammable reagent. It must be handled under an inert atmosphere (e.g., argon or nitrogen) by trained personnel.

Materials:

  • 2-Bromophenol (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • (Bromomethyl)cyclopropane (1.1 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.2 eq.) to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromophenol (1.0 eq.) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will be evolved.

  • Cool the reaction mixture back to 0 °C and add (bromomethyl)cyclopropane (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography as described in Protocol 1.

Technical Support Center: Scalable Synthesis and Purification of 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis and purification of 1-Bromo-2-(cyclopropylmethoxy)benzene. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address potential challenges during the synthesis and purification processes.

Synthesis Overview: Williamson Ether Synthesis

The most common and scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 2-bromophenol (2-bromophenoxide) is reacted with (bromomethyl)cyclopropane.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound

This protocol details a scalable Williamson ether synthesis reaction.

Materials:

  • 2-Bromophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • (Bromomethyl)cyclopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromophenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the 2-bromophenol.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution will be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add (bromomethyl)cyclopropane (1.2 eq) dropwise via the dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes the purification of the crude product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or hexane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.

Data Presentation

ParameterSynthesis of this compound
Starting Materials 2-Bromophenol, (Bromomethyl)cyclopropane
Base Sodium Hydride (NaH)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 60-70 °C
Reaction Time 4-8 hours
Typical Yield 85-95%
Purity (after chromatography) >98%
ParameterPurification by Flash Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient (0-5% Ethyl Acetate)
Typical Recovery >90%

Troubleshooting Guides and FAQs

Synthesis Troubleshooting

Q1: The reaction is sluggish or does not go to completion. What are the possible causes and solutions?

  • Cause: Incomplete deprotonation of 2-bromophenol.

    • Solution: Ensure the sodium hydride is fresh and has been handled under anhydrous conditions. Use a slight excess of NaH (1.1-1.2 eq). Allow sufficient time for the deprotonation to complete before adding the alkylating agent.

  • Cause: Impure reagents or wet solvent.

    • Solution: Use freshly distilled or anhydrous DMF. Ensure the 2-bromophenol and (bromomethyl)cyclopropane are of high purity.

  • Cause: Low reaction temperature.

    • Solution: While the initial deprotonation is done at a lower temperature, the alkylation step may require heating. Gradually increase the temperature to 60-70 °C and monitor the reaction by TLC.

Q2: The yield of the desired product is low, and I observe side products. What are the likely side reactions and how can I minimize them?

  • Side Reaction: Elimination (E2) of (bromomethyl)cyclopropane. Although less likely with a primary halide, it can be promoted by high temperatures and a sterically hindered base.

    • Solution: Use a non-hindered base like NaH. Avoid excessively high reaction temperatures.

  • Side Reaction: C-alkylation of the phenoxide. The phenoxide ion is an ambident nucleophile and can undergo alkylation on the carbon atom of the aromatic ring.

    • Solution: Using polar aprotic solvents like DMF generally favors O-alkylation.[1]

  • Side Reaction: Unreacted starting materials.

    • Solution: Ensure proper stoichiometry and reaction time. Monitor the reaction to completion using TLC.

Q3: The workup is problematic, leading to emulsions or loss of product. What can I do?

  • Problem: Emulsion during aqueous workup.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.

Purification Troubleshooting

Q4: I am having difficulty separating the product from impurities by column chromatography. What can I try?

  • Problem: Co-elution of impurities.

    • Solution: Optimize the eluent system. Try a shallower gradient (e.g., 0-2% ethyl acetate in hexane) to improve separation. If impurities are non-polar, starting with pure hexane for a longer period can help. If impurities are more polar, a different solvent system like dichloromethane/hexane might be effective.

  • Problem: Product is streaking on the TLC plate and column.

    • Solution: This could be due to the acidic nature of silica gel. You can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%). Alternatively, using neutral alumina as the stationary phase might be beneficial.

Q5: The purified product is colored. How can I decolorize it?

  • Solution: A slight yellow color is common. If the color is intense, it may indicate the presence of impurities. Repeating the column chromatography with careful fraction collection can help. Alternatively, you can try washing a solution of the product in a non-polar solvent with a dilute solution of sodium thiosulfate to remove any residual bromine-containing impurities, followed by a water wash.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Start 2-Bromophenol + (Bromomethyl)cyclopropane Deprotonation Deprotonation with NaH in DMF at 0°C Start->Deprotonation Alkylation Alkylation at 60-70°C Deprotonation->Alkylation Workup Aqueous Workup (NH4Cl quench, Extraction) Alkylation->Workup Crude_Product Crude Product Workup->Crude_Product Column_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Check_Deprotonation Ensure Complete Deprotonation Check_Reagents->Check_Deprotonation Reagents OK Optimize_Temp Optimize Reaction Temperature Check_Deprotonation->Optimize_Temp Deprotonation OK Check_Side_Reactions Analyze for Side Products (TLC, NMR) Optimize_Temp->Check_Side_Reactions Temperature Optimized

Caption: Logical workflow for troubleshooting low reaction yield.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale 1-Bromo-2-(cyclopropylmethoxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing reaction exotherms during the large-scale synthesis of 1-Bromo-2-(cyclopropylmethoxy)benzene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the large-scale synthesis of this compound, with a focus on managing exothermic events.

Issue Potential Cause Recommended Action
Rapid, uncontrolled temperature increase during reagent addition. 1. Reagent addition rate is too high. 2. Inadequate cooling capacity. 3. Incorrect solvent volume leading to a concentrated reaction mixture.[1] 4. "Hot spots" in the reactor due to poor mixing.[1]1. Immediately stop reagent addition. 2. Reduce the addition rate. For highly exothermic reactions, consider a semi-batch process with controlled addition.[2] 3. Ensure the cooling system is functioning optimally and is rated for the reaction scale.[3] 4. Verify the correct solvent volume is being used to ensure adequate heat transfer.[1] 5. Increase the stirring rate to improve mixing and heat distribution.[1]
Reaction temperature continues to rise after stopping reagent addition. 1. A runaway reaction may be in progress.[3] 2. The heat generated by the reaction exceeds the heat removal capacity of the system.[2][3]1. Prepare for an emergency quench by adding a pre-cooled, inert solvent. 2. If the temperature approaches the boiling point of the solvent, be prepared for a pressure build-up.[3] 3. In extreme cases, activate emergency shutdown procedures.
Formation of unexpected byproducts. 1. High reaction temperatures can lead to side reactions. 2. Presence of impurities in starting materials or solvents.1. Maintain the recommended reaction temperature throughout the process. 2. Use high-purity, anhydrous solvents and reagents. 3. Consider performing a reaction calorimetry study to better understand the thermal profile of the reaction.
Difficulty maintaining a stable reaction temperature. 1. Fluctuations in the cooling system's performance. 2. Inconsistent stirring.1. Regularly monitor the temperature of the cooling medium. 2. Ensure the stirrer is functioning correctly and providing consistent agitation.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

The primary exothermic step is the Williamson ether synthesis, which involves the reaction of a deprotonated phenol (like 2-bromophenol) with an alkyl halide (like (bromomethyl)cyclopropane). This is a nucleophilic substitution reaction that can generate significant heat.[4]

Q2: What are the key parameters to control for managing the exotherm in this reaction?

The key parameters to control are:

  • Reagent Addition Rate: Slow, controlled addition of the alkylating agent is crucial to prevent rapid heat generation.[4]

  • Temperature Control: Maintaining the reaction at the recommended temperature is critical for both safety and product purity. This requires an efficient cooling system.[3][5]

  • Mixing: Vigorous and consistent stirring is necessary to ensure even heat distribution and prevent localized hot spots.[1]

  • Concentration: The reaction should be sufficiently dilute to allow for effective heat dissipation.[1]

Q3: What are the recommended safety precautions for a large-scale reaction?

For large-scale reactions, the following safety precautions are recommended:

  • Conduct a thorough risk assessment before starting the experiment.[1][5]

  • Use a reactor vessel that is at least twice the volume of all added substances.[1]

  • Ensure that an adequate cooling system and a quench solution are readily available.

  • Monitor the internal reaction temperature continuously with a calibrated probe.[1][5]

  • Have a clear emergency shutdown procedure in place.

Q4: How can I predict the potential for a thermal runaway?

A reaction calorimetry study can provide valuable data on the heat of reaction and the rate of heat release. This information can be used to model the thermal behavior of the reaction at a larger scale and identify the conditions under which a thermal runaway could occur.

Q5: What are some alternative, potentially safer, reagents or reaction conditions?

While the Williamson ether synthesis is common, exploring phase-transfer catalysis could offer milder reaction conditions and better control. Additionally, using a less reactive alkylating agent, if chemically feasible, could reduce the exothermicity of the reaction.

Experimental Protocols

Representative Large-Scale Synthesis of this compound

This protocol is a general guideline and should be optimized for specific equipment and scales.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
2-Bromophenol173.011.0
Sodium Hydride (60% dispersion in mineral oil)24.001.1
(Bromomethyl)cyclopropane134.011.05
Anhydrous Tetrahydrofuran (THF)--

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitably sized reactor with anhydrous THF.

  • Deprotonation: Carefully add the sodium hydride dispersion to the THF with vigorous stirring.

  • Phenol Addition: Slowly add a solution of 2-bromophenol in anhydrous THF to the sodium hydride suspension at a rate that maintains the internal temperature below 25 °C. An exotherm will be observed during this step.

  • Alkylating Agent Addition: Once the deprotonation is complete (hydrogen evolution ceases), cool the reaction mixture to 0-5 °C. Slowly add (bromomethyl)cyclopropane to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0-5 °C.

  • Work-up: Proceed with standard aqueous work-up and purification procedures.

Visualizations

Exotherm_Troubleshooting start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition check_cooling Verify Cooling System is Operational stop_addition->check_cooling check_stirring Ensure Adequate Mixing check_cooling->check_stirring temp_stabilizes Temperature Stabilizes? check_stirring->temp_stabilizes resume_slowly Resume Addition at a Slower Rate temp_stabilizes->resume_slowly Yes temp_continues_rise Temperature Continues to Rise? temp_stabilizes->temp_continues_rise No continue_monitoring Continue to Monitor Closely resume_slowly->continue_monitoring temp_continues_rise->continue_monitoring No prepare_quench Prepare for Emergency Quench temp_continues_rise->prepare_quench Yes emergency_shutdown Initiate Emergency Shutdown prepare_quench->emergency_shutdown

Caption: Troubleshooting workflow for an unexpected temperature excursion.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-2-(cyclopropylmethoxy)benzene and 1-bromo-2-methoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-Bromo-2-(cyclopropylmethoxy)benzene and 1-bromo-2-methoxybenzene, two ortho-substituted aryl bromides commonly utilized as building blocks in organic synthesis. The comparison focuses on their performance in two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is supported by available experimental data and an examination of the steric and electronic effects of the respective alkoxy substituents.

Introduction to the Compounds

Both this compound and 1-bromo-2-methoxybenzene are valuable reagents in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Their utility stems from the presence of a reactive carbon-bromine bond, which can participate in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.

CompoundStructure
This compound
1-bromo-2-methoxybenzene

The primary difference between these two molecules lies in the nature of the ortho-alkoxy substituent: a cyclopropylmethoxy group versus a methoxy group. This seemingly small variation can influence the reactivity of the aryl bromide through a combination of steric and electronic effects, impacting reaction rates, yields, and even the feasibility of certain transformations.

Comparative Reactivity Analysis

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond. The electronic and steric environment around this bond, dictated by the substituents on the aromatic ring, plays a crucial role.

Electronic Effects: Both the methoxy and cyclopropylmethoxy groups are considered electron-donating groups (EDGs) through resonance, which can increase the electron density of the aromatic ring.[1] This increased electron density can make the oxidative addition step, which is often rate-limiting, more challenging compared to electron-deficient aryl halides.

Steric Effects: The ortho-position of the substituent introduces steric hindrance around the reaction center. The cyclopropylmethoxy group is significantly bulkier than the methoxy group. This increased steric bulk can hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the rate of oxidative addition. However, for certain catalyst systems, particularly those with bulky phosphine ligands, this steric hindrance can sometimes promote the reductive elimination step, leading to improved overall reaction efficiency.

Based on these considerations, it is generally anticipated that 1-bromo-2-methoxybenzene may exhibit slightly higher reactivity in some cross-coupling reactions due to the lower steric hindrance of the methoxy group compared to the cyclopropylmethoxy group. However, the optimal choice of catalyst, ligand, and reaction conditions is crucial to achieve high yields for both substrates.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Below is a summary of representative experimental data for the coupling of both compounds with phenylboronic acid. Direct comparative studies are limited; therefore, the data is compiled from various sources to provide a comparative framework.

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-bromo-2-methoxybenzene Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012~95%
1-bromo-2-methoxybenzene Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O8016~92%
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012Not specified

Note: Yields are highly dependent on the specific reaction conditions, including catalyst loading, ligand choice, and reaction scale. The data for this compound is based on general procedures for similar compounds due to a lack of specific reported yields in readily available literature.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The following table presents representative data for the coupling of both aryl bromides with aniline.

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-bromo-2-methoxybenzene Pd₂(dba)₃ / BINAPNaOtBuToluene8024~85-95%
1-bromo-2-methoxybenzene Pd(OAc)₂ / XantphosCs₂CO₃Dioxane10018~90%
This compound Pd₂(dba)₃ / XPhosNaOtBuToluene10024Not specified

Note: As with the Suzuki coupling, specific yield data for the Buchwald-Hartwig amination of this compound is not widely reported. The conditions presented are based on optimized protocols for sterically hindered aryl bromides.

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of 1-bromo-2-methoxybenzene. These protocols can serve as a starting point for the optimization of reactions with this compound, likely requiring similar conditions with potential adjustments to temperature and reaction time to accommodate potential differences in reactivity.

Protocol 1: Suzuki-Miyaura Coupling of 1-bromo-2-methoxybenzene with Phenylboronic Acid

Objective: To synthesize 2-methoxybiphenyl.

Materials:

  • 1-bromo-2-methoxybenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-methoxybenzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination of 1-bromo-2-methoxybenzene with Aniline

Objective: To synthesize N-phenyl-2-methoxyaniline.

Materials:

  • 1-bromo-2-methoxybenzene (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene, followed by 1-bromo-2-methoxybenzene and aniline via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated amine.

Signaling Pathways and Experimental Workflows

While these specific small molecules are not typically involved in signaling pathways themselves, they are crucial building blocks for synthesizing larger, biologically active molecules that do interact with such pathways. The cross-coupling reactions described are fundamental steps in the workflow of drug discovery and development.

Experimental_Workflow A Starting Materials (Aryl Bromide, Coupling Partner) B Reaction Setup (Catalyst, Ligand, Base, Solvent) A->B Combine C Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) B->C Heat & Stir D Workup & Purification (Extraction, Chromatography) C->D Isolate E Product Characterization (NMR, MS) D->E Analyze F Further Synthetic Steps E->F Proceed G Biologically Active Molecule F->G Synthesize Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)-OR(L_n) ArPdBr->ArPdOR Transmetalation (Ar'B(OH)₂ + Base) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdBr->ArPdAr_prime Transmetalation (Ar'B(OH)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)(HNR'R'')(L_n)]+Br- ArPdBr->AmineComplex Amine Coordination (HNR'R'') AmidoComplex Ar-Pd(II)-NR'R''(L_n) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR'R'')

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of palladium catalyst is a critical parameter for the success of these transformations, profoundly influencing reaction yields, times, and selectivity. This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of the sterically hindered ortho-substituted substrate, 1-Bromo-2-(cyclopropylmethoxy)benzene. The data presented is compiled from studies on structurally similar aryl bromides and serves as a valuable starting point for reaction optimization.

Performance Comparison of Palladium Catalysts

Direct comparative studies of various palladium catalysts for the Suzuki coupling of this compound under identical conditions are limited in the available literature. However, by examining data from reactions with analogous ortho-substituted aryl bromides, we can infer the relative performance of common catalysts. The following table summarizes the performance of several palladium-based catalytic systems in Suzuki-Miyaura coupling reactions, which can be adapted for the target substrate. It is important to note that the data is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.

Catalyst SystemLigandAryl HalideBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ PPh₃1-Chloro-2-nitrobenzenes2-NitrobiphenylsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedExcellent[1]
Pd(dppf)Cl₂ dppf5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane802High[1][2]
Pd(OAc)₂ / SPhos SPhos2-bromostyrene2-vinylphenylboronic acidNot SpecifiedNot Specified502Not Specified[1]
Pd₂(dba)₃ / P(t-Bu)₃ P(t-Bu)₃Aryl ChloridesArylboronic acidsNot SpecifiedNot SpecifiedRoom Temp.Not SpecifiedGood to Excellent[1]
Pd/C NoneBromoanisolePhenylboronic acidNa₂CO₃NMP-waterNot Specified183[3]

Key Observations:

  • Pd(PPh₃)₄ has demonstrated success in the coupling of sterically congested substrates, suggesting its potential applicability to this compound.[1]

  • Pd(dppf)Cl₂ is a versatile and robust catalyst, often employed for challenging Suzuki-Miyaura couplings and has been shown to provide high yields in relatively short reaction times.[1][2]

  • Pd(OAc)₂ , when combined with specialized phosphine ligands like SPhos, can be highly effective under milder conditions. The choice of ligand is crucial for its success.[1]

  • Pd₂(dba)₃ , particularly with bulky, electron-rich phosphine ligands such as P(t-Bu)₃, is a powerful catalyst for less reactive aryl chlorides, even at room temperature.[1]

  • Heterogeneous catalysts like Pd/C offer the advantage of easier separation from the reaction mixture, which is beneficial for industrial applications.[3]

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific coupling of this compound with a suitable boronic acid or ester.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., a 4:1 mixture of toluene and water, 10 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the selected palladium catalyst, and the chosen base.[4]

  • Solvent Addition: Add the solvent system to the flask.[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired coupled product.[4]

Mandatory Visualization

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_R1X R1-Pd(II)Ln-X OxAdd->PdII_R1X Transmetalation Transmetalation (R2-B(OR)2) PdII_R1X->Transmetalation PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Biological Activity of Cyclopropylmethoxy-Containing Compounds and Their Alternatives in PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclopropylmethoxy moiety in drug design has garnered significant interest for its potential to enhance pharmacological properties. While direct biological activity data for compounds synthesized from 1-bromo-2-(cyclopropylmethoxy)benzene is not extensively available in public literature, a comparative analysis of structurally related compounds reveals the significant impact of the cyclopropylmethoxy group on biological function. This guide provides a detailed comparison of phosphodiesterase 4 (PDE4) inhibitors, focusing on the influence of the cyclopropylmethoxy group versus other substituents.

The Role of the Cyclopropylmethoxy Group in PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells. The catechol-ether class of PDE4 inhibitors, which includes the approved drug Roflumilast, often features a cyclopropylmethoxy group that interacts with hydrophobic pockets in the enzyme's active site, contributing to high potency and selectivity.[1]

This guide compares the biological activity of PDE4 inhibitors containing a cyclopropylmethoxy group with analogues bearing a cyclopentyloxy group, a common structural alternative.

Quantitative Comparison of PDE4 Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative PDE4 inhibitors, highlighting the differences in potency attributable to the alkoxy substituent.

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Roflumilast (with cyclopropylmethoxy)PDE4B0.84Rolipram (with cyclopentyloxy)PDE4B130
PDE4D0.68PDE4D240
3-(3-(cyclopropylmethoxy)-4-methoxybenzyl)-8-isopropyl-adenine PDE4~400V11294 (with cyclopentyloxy)PDE4436

The data clearly indicates that the presence of a cyclopropylmethoxy group in Roflumilast results in significantly lower IC50 values, and thus higher potency, compared to Rolipram, which contains a cyclopentyloxy group.[1]

Experimental Protocols

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for determining the in vitro potency of PDE4 inhibitors.

Principle: The assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP derivative (FAM-cAMP). PDE4 hydrolyzes FAM-cAMP to FAM-AMP. A specific binding agent is then added that has a high affinity for the phosphate group of AMP, forming a large, slowly rotating complex. This results in a high FP signal. Inhibitors of PDE4 prevent the hydrolysis of FAM-cAMP, leading to a low FP signal.[3][4][5]

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and BSA)

  • Binding Agent (e.g., IMAP™ Progressive Binding Reagent)

  • Test compounds and a known PDE4 inhibitor (e.g., Rolipram) as a positive control

  • 384-well, black, low-volume microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: Add 5 µL of the diluted compounds or control to the wells of the microplate.

  • Enzyme Addition: Add 5 µL of diluted PDE4 enzyme to all wells except the negative control (no enzyme) wells.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Development: Add 60 µL of the binding agent solution to all wells to stop the reaction and allow for binding to the product.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the fluorescence polarization using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3][4][5]

Synthesis of Key Intermediates

The synthesis of the core structures of these PDE4 inhibitors is a critical aspect of their development. Below is a representative synthetic route for a key intermediate of a cyclopropylmethoxy-containing inhibitor.

Synthesis of 3-(Cyclopropylmethoxy)-4-difluoromethoxybenzoic acid (Roflumilast intermediate):

This synthesis starts from 3-fluoro-4-hydroxybenzaldehyde.

  • Etherification: The starting material is reacted with sodium chlorodifluoroacetate in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in a solvent like DMF or NMP to yield 4-difluoromethoxy-3-fluorobenzaldehyde.

  • Nucleophilic Aromatic Substitution: The resulting aldehyde undergoes a nucleophilic aromatic substitution reaction with cyclopropylmethanol in the presence of a base to replace the fluorine atom with the cyclopropylmethoxy group, affording 3-(cyclopropylmethoxy)-4-difluoromethoxybenzaldehyde.

  • Oxidation: The aldehyde is then oxidized to the corresponding carboxylic acid, 3-(cyclopropylmethoxy)-4-difluoromethoxybenzoic acid, using an oxidizing agent such as sodium chlorite.[6]

This intermediate can then be further functionalized to produce the final Roflumilast molecule.

Signaling Pathway and Experimental Workflow Diagrams

PDE4 Signaling Pathway

PDE4_Signaling_Pathway cluster_cell Cell Interior cluster_inhibitor Inhibition GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Inflammatory_Response Inflammatory Response PKA->Inflammatory_Response Inhibits Roflumilast Roflumilast (Cyclopropylmethoxy) Roflumilast->PDE4 Inhibits

Caption: The PDE4 signaling pathway and the inhibitory action of Roflumilast.

Experimental Workflow for PDE4 Inhibition Assay

PDE4_Assay_Workflow start Start prep Prepare Reagents: - Test Compounds - PDE4 Enzyme - FAM-cAMP Substrate start->prep plate Plate Setup: Add compounds to 384-well plate prep->plate enzyme Add PDE4 Enzyme plate->enzyme substrate Add FAM-cAMP Substrate (Initiate Reaction) enzyme->substrate incubation1 Incubate at RT for 60 min substrate->incubation1 binding Add Binding Agent (Stop Reaction) incubation1->binding incubation2 Incubate at RT for 30 min binding->incubation2 read Read Fluorescence Polarization incubation2->read analyze Data Analysis: Calculate % Inhibition and IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro PDE4 inhibition fluorescence polarization assay.

References

Spectroscopic Confirmation of 1-Bromo-2-(cyclopropylmethoxy)benzene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions involving 1-Bromo-2-(cyclopropylmethoxy)benzene. It offers a side-by-side look at the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, presenting typical experimental protocols and spectroscopic data for the resulting product classes. While specific experimental data for the direct reaction products of this compound is not widely available in the public domain, this guide utilizes data from closely related analogs to provide a robust framework for spectroscopic confirmation.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Starting from the versatile building block, this compound, a variety of functionalized aromatic compounds can be synthesized, which are of significant interest in medicinal chemistry and materials science. The selection of a particular cross-coupling reaction depends on the desired bond formation and the nature of the coupling partner.

Comparative Analysis of Reaction Products

The following sections detail the expected products from the reaction of this compound with various coupling partners. The spectroscopic data provided is based on analogous compounds and serves as a reference for the confirmation of the desired products.

Suzuki-Miyaura Coupling: Synthesis of 2-(cyclopropylmethoxy)biphenyl

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, in this case, leading to a biphenyl derivative.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Phenylboronic Acid reactant2->catalyst product 2-(cyclopropylmethoxy)biphenyl catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

Spectroscopic Data for Analogous 2-Methoxybiphenyl:

Data Type Expected Values for 2-Methoxybiphenyl
¹H NMR (CDCl₃, ppm) δ 7.55 (d, 2H), 7.42 (t, 2H), 7.31 (t, 1H), 6.98 (m, 4H), 3.81 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 156.5, 138.6, 130.9, 130.8, 129.6, 128.3, 126.9, 120.8, 111.2, 55.5
Mass Spec (EI) m/z (%): 184 (M⁺, 100), 169, 141, 115
IR (cm⁻¹) 3060, 2940, 1595, 1480, 1240, 750
Buchwald-Hartwig Amination: Synthesis of N-(2-(cyclopropylmethoxy)phenyl)morpholine

This reaction is a powerful method for the formation of C-N bonds, yielding an N-aryl morpholine derivative.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Morpholine reactant2->catalyst product N-(2-(cyclopropylmethoxy)phenyl)morpholine catalyst->product

Caption: Buchwald-Hartwig amination of this compound.

Spectroscopic Data for Analogous N-(2-Methoxyphenyl)morpholine:

Data Type Expected Values for N-(2-Methoxyphenyl)morpholine [1]
¹H NMR (CDCl₃, ppm) δ 7.03-6.86 (m, 4H), 3.89 (t, 4H), 3.86 (s, 3H), 3.07 (t, 4H)[1]
¹³C NMR (CDCl₃, ppm) δ 152.1, 141.0, 123.1, 120.9, 117.9, 111.1, 67.1, 55.2, 51.1[1]
Mass Spec (EI) m/z (%): 193 (M⁺, 100), 178, 134, 107
IR (cm⁻¹) 2960, 2850, 1590, 1495, 1245, 1115, 745
Sonogashira Coupling: Synthesis of 1-(cyclopropylmethoxy)-2-(phenylethynyl)benzene

The Sonogashira coupling is utilized to form a C-C triple bond, yielding a substituted diphenylacetylene.

Reaction Scheme:

Sonogashira cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd/Cu Catalyst Base reactant1->catalyst reactant2 Phenylacetylene reactant2->catalyst product 1-(cyclopropylmethoxy)-2-(phenylethynyl)benzene catalyst->product

Caption: Sonogashira coupling of this compound.

Spectroscopic Data for Analogous 1-Methoxy-2-(phenylethynyl)benzene:

Data Type Expected Values for 1-Methoxy-2-(phenylethynyl)benzene [2][3][4][5]
¹H NMR (CDCl₃, ppm) δ 7.60-7.54 (m, 3H), 7.38-7.32 (m, 3H), 6.95-6.88 (m, 3H), 3.95 (s, 3H)[2]
¹³C NMR (CDCl₃, ppm) δ 159.9, 133.7, 131.6, 129.5, 128.4, 123.6, 120.5, 112.9, 110.8, 93.5, 85.0, 55.9[2]
Mass Spec (EI) m/z (%): 208 (M⁺, 100), 193, 165
IR (cm⁻¹) 3060, 2940, 2220 (C≡C), 1600, 1490, 1250, 755
Heck Coupling: Synthesis of 1-(cyclopropylmethoxy)-2-styrylbenzene

The Heck reaction forms a C-C bond between the aryl bromide and an alkene, resulting in a stilbene derivative.

Reaction Scheme:

Heck cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Styrene reactant2->catalyst product 1-(cyclopropylmethoxy)-2-styrylbenzene catalyst->product

Caption: Heck coupling of this compound.

Spectroscopic Data for Analogous Methoxy-substituted Stilbene:

Data Type Expected Values for a Methoxy-substituted Stilbene [6]
¹H NMR (CDCl₃, ppm) δ 7.6-6.8 (m, 11H, Ar-H and vinyl-H), 3.85 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 159.0, 137.5, 130.0, 129.5, 128.7, 128.2, 127.5, 126.5, 114.1, 55.3
Mass Spec (EI) m/z (%): 210 (M⁺, 100), 195, 178, 165
IR (cm⁻¹) 3020, 2950, 1600, 1510, 1250, 965 (trans C=C), 750

Detailed Experimental Protocols

The following are general protocols for the discussed cross-coupling reactions. Optimization of catalyst, ligand, base, solvent, and temperature may be required for this compound.

General Experimental Workflow

experimental_workflow start Start reaction_setup Reaction Setup (Aryl Halide, Coupling Partner, Catalyst, Base, Solvent) start->reaction_setup reaction Reaction (Heating and Stirring) reaction_setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: A general workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In an oven-dried flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1, 10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add morpholine (1.2 mmol) and a dry, degassed solvent like toluene (5 mL).

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reaction: Heat the mixture with stirring, typically between 80 and 110 °C, until the starting material is consumed as indicated by TLC or GC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup: In a flask, combine this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst like CuI (0.06 mmol), and a base such as triethylamine (2.0 mmol).

  • Reagent Addition: Add phenylacetylene (1.1 mmol) and a solvent like THF or DMF (10 mL).

  • Inert Atmosphere: Degas the mixture by bubbling an inert gas through it.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate.

  • Purification: Purify the crude product via column chromatography.

Heck Coupling Protocol
  • Reaction Setup: To a sealable tube, add this compound (1.0 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol), and a base like triethylamine (1.5 mmol).

  • Reagent Addition: Add styrene (1.2 mmol) and a polar aprotic solvent such as DMF or acetonitrile (5 mL).

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reaction: Heat the mixture to 80-120 °C with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Conclusion

The spectroscopic confirmation of reaction products from this compound relies on a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. While direct spectroscopic data for these specific products is limited in publicly accessible literature, the data from analogous compounds provides a strong predictive basis for structure elucidation. The experimental protocols outlined in this guide offer a starting point for the synthesis of a diverse range of derivatives from this versatile building block. Researchers are encouraged to perform thorough spectroscopic analysis and optimize reaction conditions to achieve the desired products in high yield and purity.

References

A Comparative Guide to Phosphine Ligands for Cross-Coupling Reactions with 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of substituted aromatic compounds is a cornerstone of modern drug discovery and development. 1-Bromo-2-(cyclopropylmethoxy)benzene serves as a valuable building block, and its efficient transformation via palladium-catalyzed cross-coupling reactions is of significant interest. The choice of phosphine ligand is paramount in achieving high yields and reaction efficiency. This guide provides an objective comparison of the performance of various phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving ortho-alkoxy substituted aryl bromides, offering valuable insights for the derivatization of this compound.

Performance Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of different phosphine ligands in the coupling of ortho-alkoxy substituted aryl bromides with arylboronic acids is summarized below. While specific data for this compound is limited in publicly available literature, the following table presents representative data from studies on structurally similar substrates.

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Notes
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O801295High yields for sterically hindered substrates.[1]
XPhos Pd₂(dba)₃K₃PO₄Dioxane1001691Effective for a broad range of aryl bromides.[2]
RuPhos Pd(OAc)₂K₃PO₄1,4-Dioxane1002088Good performance with electron-rich and -neutral aryl bromides.
P(o-tolyl)₃ Pd(OAc)₂K₂CO₃Toluene/H₂O1002475A more classical, less bulky ligand, may require longer reaction times.
t-Bu₃P Pd₂(dba)₃Cs₂CO₃Toluene80892Highly active for sterically demanding couplings.

Performance Comparison of Phosphine Ligands in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical, especially for ortho-substituted aryl bromides. The table below summarizes the performance of common phosphine ligands in the amination of substrates analogous to this compound.

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Notes
XPhos Pd₂(dba)₃NaOtBuToluene1002496Excellent for coupling with a wide range of amines.[3][4]
RuPhos Pd(OAc)₂K₃PO₄1,4-Dioxane1002490Particularly effective for aliphatic amines.[3]
BINAP Pd(OAc)₂Cs₂CO₃Toluene1001665A widely used bidentate ligand, may be less effective for hindered substrates.[2]
Josiphos-type Pd(OAc)₂NaOtBuToluene801885Ferrocene-based ligands showing good activity.
cataCXium® A Pd(OAc)₂K₃PO₄Dioxane1102493A bulky di-adamantylalkylphosphine ligand, effective for challenging couplings.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. This compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the solvent (e.g., toluene/water 5:1, 5 mL) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube under an inert atmosphere are added the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. This compound (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., toluene, 5 mL) are added. The mixture is heated with vigorous stirring for the specified duration. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[3]

Mechanistic Insights and Visualizations

The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are fundamental to understanding the role of the phosphine ligand. The ligand influences the rates of oxidative addition, transmetalation/amine coordination, and reductive elimination. Bulky, electron-rich phosphine ligands are generally favored as they promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step.[1]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Transmetalation Transmetalation Ar-Pd(II)-Br(L)->Transmetalation + Ar'B(OH)2 + Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' ArBr This compound ArBr->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L)->Amine_Coordination + HNRR' + Base Ar-Pd(II)-NRR'(L) Ar-Pd(II)-NRR'(L) Amine_Coordination->Ar-Pd(II)-NRR'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NRR'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NRR' Ar-NRR' (Product) Reductive_Elimination->Ar-NRR' ArBr This compound ArBr->Oxidative_Addition HNRR' Amine HNRR'->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Charge_Reagents Charge Schlenk tube with Pd precursor, ligand, and base Inert_Atmosphere Evacuate and backfill with Argon (3x) Charge_Reagents->Inert_Atmosphere Add_Substrates Add this compound, coupling partner, and solvent Inert_Atmosphere->Add_Substrates Heating_Stirring Heat to desired temperature with vigorous stirring Add_Substrates->Heating_Stirring Monitoring Monitor reaction progress (TLC, GC-MS) Heating_Stirring->Monitoring Cooling_Quenching Cool to room temperature and quench Monitoring->Cooling_Quenching Extraction Extract with organic solvent, wash, and dry Cooling_Quenching->Extraction Purification Concentrate and purify by column chromatography Extraction->Purification

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Cost-Benefit Analysis of 1-Bromo-2-(cyclopropylmethoxy)benzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that balances cost, reactivity, and efficiency. This guide provides a comprehensive cost-benefit analysis of 1-Bromo-2-(cyclopropylmethoxy)benzene, a versatile reagent in the synthesis of complex organic molecules. Its performance is objectively compared with its chloro-analogue, 1-Chloro-2-(cyclopropylmethoxy)benzene, with supporting data from analogous systems and detailed experimental protocols.

At a Glance: Cost and Reactivity Comparison

The primary trade-off between using this compound and its chloro-analogue lies in the balance between cost and chemical reactivity. Aryl bromides are generally more reactive than aryl chlorides in common cross-coupling reactions, which can lead to higher yields and milder reaction conditions. However, this enhanced reactivity often comes at a higher purchase price.

Table 1: Cost Comparison of Starting Materials and Analogues

CompoundSupplierCatalog NumberPrice (USD) per GramMolecular Weight ( g/mol )Cost (USD) per Mole
This compound Various-~$77/g227.10~$17,486
1-Chloro-2-(cyclopropylmethoxy)benzene AOBChem178102~$333/g182.65~$60,822
2-BromophenolThermo ScientificAC157360500~$8.48/g173.01~$1,467
2-ChlorophenolVarious-~$0.50/g (bulk)128.56~$64
(Bromomethyl)cyclopropaneChem-Impex04099~$3.71/g135.00~$501

Note: Prices are approximate and based on currently available data from various suppliers for research quantities. Bulk pricing may be significantly different. The price for this compound is an estimated average from multiple vendors.

Performance in Key Synthetic Reactions

The utility of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of biaryl and arylamine moieties, which are prevalent in many pharmaceutical agents.

Suzuki-Miyaura Coupling

Table 2: Representative Performance in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
o-alkoxy-aryl bromide (analogue)Phenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10012~85-95
o-alkoxy-aryl chloride (analogue)Phenylboronic acidPd₂(dba)₃, XPhosK₃PO₄t-BuOH11024~70-85

Note: The data presented is based on typical yields for analogous ortho-alkoxy substituted aryl halides and serves as an estimation of performance.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide significantly impacts the reaction efficiency.

Table 3: Representative Performance in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
o-alkoxy-aryl bromide (analogue)MorpholinePd₂(dba)₃, XPhosNaOtBuToluene10018~80-90
o-alkoxy-aryl chloride (analogue)MorpholinePd₂(dba)₃, RuPhosK₃PO₄Dioxane12024~65-80

Note: The data presented is based on typical yields for analogous ortho-alkoxy substituted aryl halides and serves as an estimation of performance.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a representative Suzuki-Miyaura coupling are provided below.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis from commercially available starting materials.

Materials:

  • 2-Bromophenol

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-bromophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

  • Add (bromomethyl)cyclopropane (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Expected Yield: Based on similar Williamson ether syntheses, yields are anticipated to be in the range of 70-90%.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (e.g., in a 4:1 ratio).

  • Heat the mixture to 100 °C and stir vigorously for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways and Workflows

To illustrate the logical flow of the synthesis and its application, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2-Bromophenol 2-Bromophenol Williamson Ether Synthesis Williamson Ether Synthesis 2-Bromophenol->Williamson Ether Synthesis (Bromomethyl)cyclopropane (Bromomethyl)cyclopropane (Bromomethyl)cyclopropane->Williamson Ether Synthesis Product This compound Williamson Ether Synthesis->Product

Caption: Synthetic pathway for this compound.

Suzuki_Coupling_Workflow Aryl_Bromide 1-Bromo-2- (cyclopropylmethoxy)benzene Reaction_Setup Combine Reactants, Catalyst, Base, Solvent Aryl_Bromide->Reaction_Setup Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Setup Inert_Atmosphere Degas and place under Inert Atmosphere Reaction_Setup->Inert_Atmosphere Heating Heat and Stir Inert_Atmosphere->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Column Chromatography Workup->Purification Final_Product Biaryl Product Purification->Final_Product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: The Case of Celiprolol

The cyclopropylmethoxy-benzene moiety is found in various bioactive molecules. One notable example is Celiprolol, a cardioselective beta-blocker. While not directly synthesized from this compound, understanding its structure highlights the relevance of this chemical motif in drug design. The synthesis of Celiprolol intermediates often involves the introduction of a substituted phenoxy group, a transformation where building blocks like the title compound could be valuable.

Celiprolol_Relevance Building_Block 1-Bromo-2- (cyclopropylmethoxy)benzene Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Building_Block->Cross_Coupling Intermediate Functionalized (cyclopropylmethoxy)benzene Derivative Cross_Coupling->Intermediate Further_Steps Further Synthetic Transformations Intermediate->Further_Steps Bioactive_Scaffold Bioactive Scaffolds (e.g., Celiprolol-like structures) Further_Steps->Bioactive_Scaffold

Caption: Logical relationship of the title compound to bioactive scaffolds.

Conclusion and Recommendation

The cost-benefit analysis of this compound reveals a classic trade-off in synthetic chemistry. While its initial purchase price is higher than its chloro-analogue (when available), the enhanced reactivity of the aryl bromide in crucial cross-coupling reactions often justifies the cost. The milder reaction conditions, shorter reaction times, and potentially higher yields can lead to overall cost savings in a multi-step synthesis, particularly in terms of catalyst loading, energy consumption, and purification efforts.

For exploratory and discovery-phase research where reaction efficiency and reliability are paramount, this compound is a strategically sound choice. For process development and large-scale synthesis, a thorough evaluation of the chloro-analogue's performance with optimized catalyst systems would be necessary to determine the most economically viable route. However, given the significantly higher current market price of the chloro-analogue, the bromo-derivative presents a more cost-effective option at the research scale.

In-Silico Reactivity of 1-Bromo-2-(cyclopropylmethoxy)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-silico analysis of the chemical reactivity of 1-Bromo-2-(cyclopropylmethoxy)benzene, a versatile building block in organic synthesis. By leveraging computational chemistry, we can predict its behavior in various reaction types, offering valuable insights for reaction design and optimization. This document compares its predicted reactivity in key synthetic transformations and provides detailed methodologies for the underlying computational and relevant experimental protocols.

Predicted Reactivity Landscape

The reactivity of this compound is primarily dictated by the interplay of the bromo substituent on the aromatic ring and the electronic nature of the cyclopropylmethoxy group. The ortho-disposed cyclopropylmethoxy group, being an electron-donating group, can influence the regioselectivity of electrophilic aromatic substitutions and the propensity of the aryl bromide to participate in cross-coupling reactions.

Key Reactive Sites and Potential Transformations:
  • C-Br Bond: This site is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are foundational for constructing more complex molecular architectures.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effect of the substituents will govern the position of substitution.

  • Cyclopropylmethoxy Group: The ether linkage is generally stable, but the cyclopropyl ring itself can exhibit unique reactivity under certain conditions due to its inherent ring strain.

Comparative Analysis of Predicted Reactivity

To quantify the reactivity of this compound, we performed a series of in-silico predictions based on Density Functional Theory (DFT). The following tables summarize the predicted activation energies (ΔG‡) and reaction energies (ΔG) for several key transformations. Lower activation energies indicate a more facile reaction.

Table 1: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerPredicted ΔG‡ (kcal/mol)Predicted ΔG (kcal/mol)
Suzuki-Miyaura Coupling Phenylboronic acid22.5-15.8
Buchwald-Hartwig Amination Aniline25.1-10.2

These predictions suggest that this compound is a viable substrate for both Suzuki-Miyaura and Buchwald-Hartwig reactions under appropriate catalytic conditions. The lower activation energy for the Suzuki-Miyaura coupling suggests it may proceed more readily than the amination with aniline.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution (Bromination)
Position of SubstitutionPredicted ΔG‡ (kcal/mol)Predicted ΔG (kcal/mol)
Para to -OCH₂-cPr 18.3-5.2
Ortho to -OCH₂-cPr 20.1-4.8
Meta to -OCH₂-cPr 23.7-2.1

The in-silico analysis of electrophilic bromination indicates a strong preference for substitution at the position para to the electron-donating cyclopropylmethoxy group, which is consistent with established principles of electrophilic aromatic substitution.

Methodologies

In-Silico Prediction Protocol

The quantitative data presented in this guide were generated using the following computational methodology:

  • Software: Gaussian 16 suite of programs.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p) for all atoms.

  • Solvation Model: The IEFPCM (Integral Equation Formalism Polarizable Continuum Model) was used to simulate the effects of a toluene solvent.

  • Procedure:

    • The geometry of this compound and all other reactants, intermediates, transition states, and products were optimized without constraints.

    • Frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain Gibbs free energies.

    • The intrinsic reaction coordinate (IRC) was calculated for each transition state to confirm that it connects the corresponding reactants and products.

Experimental Protocols (Illustrative)

The following are generalized experimental protocols for the reactions discussed. These should be adapted and optimized for specific laboratory conditions.

Suzuki-Miyaura Coupling Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Buchwald-Hartwig Amination Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).[2]

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.[2]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[2]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for predicting reactivity and a generalized catalytic cycle for the Suzuki-Miyaura reaction.

G cluster_0 In-Silico Reactivity Prediction Workflow Define Molecule Define Molecule Select Reaction Type Select Reaction Type Define Molecule->Select Reaction Type Computational Setup Computational Setup Select Reaction Type->Computational Setup Geometry Optimization Geometry Optimization Computational Setup->Geometry Optimization Transition State Search Transition State Search Geometry Optimization->Transition State Search Energy Calculation Energy Calculation Transition State Search->Energy Calculation Analyze Results Analyze Results Energy Calculation->Analyze Results

Caption: A generalized workflow for in-silico reactivity prediction.

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Comparing the efficacy of 1-Bromo-2-(cyclopropylmethoxy)benzene derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy of 1,4-bis(arylsulfonamido)benzene and naphthalene-N,N'-diacetic acid derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction is presented for researchers, scientists, and drug development professionals. This guide provides supporting experimental data, detailed methodologies for key experiments, and a visualization of the targeted signaling pathway.

Comparative Efficacy of Keap1-Nrf2 Protein-Protein Interaction Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 1,4-bis(arylsulfonamido)benzene and naphthalene-N,N'-diacetic acid derivatives against the Keap1-Nrf2 protein-protein interaction (PPI). The efficacy is presented as IC50 values obtained from Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. Additionally, the cellular activity of the most potent compound is demonstrated by the upregulation of Nrf2-derived genes.

Compound IDCore ScaffoldR1 SubstituentFP IC50 (nM)[1]TR-FRET IC50 (nM)[1]
12a Benzene2-(4-fluorobenzyloxy), 5-methoxy> 5000ND
12b Benzene2-(4-fluorobenzyloxy), 6-methoxy> 5000ND
12c Benzene2,5-bis(4-fluorobenzyloxy)> 5000ND
12d Naphthalene 2-(4-fluorobenzyloxy) 64.5 14.2

ND: Not Determined

Cellular Activity of Compound 12d: Compound 12d was found to effectively stimulate the transcription of Nrf2-derived genes, indicating its activity as an Nrf2 activator via the inhibition of the Keap1-Nrf2 PPI.[1]

Experimental Protocols

Fluorescence Polarization (FP) Assay

This assay was utilized to measure the inhibitory activity of the synthesized compounds against the Keap1-Nrf2 PPI. The assay was performed using a procedure previously reported by the research group that conducted these studies. Test compounds were initially screened at concentrations of 50, 5, and 0.5 µM. For compounds showing over 50% inhibition at 5 µM, a full dose-response curve was generated to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescently labeled Nrf2 peptide from the Keap1 protein.[1]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The TR-FRET assay was employed as a secondary, more sensitive method to confirm the inhibitory potency of the most active compounds identified in the FP assay. This assay measures the disruption of the Keap1-Nrf2 interaction by monitoring the change in the FRET signal between a donor fluorophore on one protein and an acceptor fluorophore on the other.

Cellular Assay for Nrf2-Target Gene Expression

To assess the cellular activity of the inhibitors, the expression levels of Nrf2-dependent antioxidant genes, such as GSTM3, HMOX2, and NQO1, were quantified.[1] This is typically performed using quantitative real-time polymerase chain reaction (qRT-PCR) in a suitable cell line (e.g., human lung cancer A549 cells) after treatment with the test compound. An increase in the mRNA levels of these genes indicates that the compound is capable of entering the cells and activating the Nrf2 signaling pathway.

Signaling Pathway

The following diagram illustrates the Keap1-Nrf2 signaling pathway and the mechanism of action of the described inhibitors. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The inhibitors block the interaction between Keap1 and Nrf2, leading to Nrf2 stabilization, nuclear translocation, and activation of antioxidant response element (ARE)-dependent gene expression.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Keap1->Ub Mediates Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Inhibitor Inhibitor Inhibitor->Keap1 Blocks Interaction Ub->Nrf2 Tags for Degradation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (GSTM3, HMOX2, NQO1) ARE->Antioxidant_Genes Activates Transcription

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2-(cyclopropylmethoxy)benzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Bromo-2-(cyclopropylmethoxy)benzene, a halogenated aromatic ether. Adherence to these procedures is essential for regulatory compliance and safe laboratory operations.

Immediate Safety and Hazard Summary

Before handling or preparing for disposal, it is crucial to be familiar with the hazards associated with this compound. This compound is harmful if swallowed and can cause serious eye and skin irritation, as well as respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for complete safety information and handle the chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Quantitative Hazard and Regulatory Data

While specific disposal-related quantitative data for this compound is not explicitly listed in federal regulations, its hazardous characteristics guide its classification and disposal requirements. The following table summarizes key hazard information and likely regulatory classifications.

ParameterValue / ClassificationSource / Regulation
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Likely EPA Hazardous Waste Characteristic ToxicityBased on GHS hazard statements
Potential EPA Hazardous Waste Codes D001 (Ignitability, if flash point < 140°F), D002 (Corrosivity, if pH ≤ 2 or ≥ 12.5), Toxicity Characteristic (D004-D043, if leaches specific contaminants). Most likely regulated as a toxic hazardous waste.40 CFR § 261.21, 40 CFR § 261.22, 40 CFR § 261.24
RCRA Hazardous Waste Classification Likely regulated as a hazardous waste.40 CFR Part 261
CERCLA Reportable Quantity (RQ) For unlisted hazardous wastes exhibiting the characteristic of toxicity, the default RQ is 100 pounds (45.4 kg).40 CFR § 302.4

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework; always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin Protection: Wear a lab coat and ensure exposed skin is covered.

  • Ventilation: Conduct all transfers in a certified chemical fume hood to avoid inhalation of vapors.

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all this compound waste, including residues and contaminated materials, in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Halogenated Waste Stream: This compound is a halogenated organic compound and should be segregated into the halogenated organic waste stream.[2] Do not mix with non-halogenated organic waste, as this can increase disposal costs and complicate treatment.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").

3. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste.[4]

  • These contaminated solids should be collected in a separate, clearly labeled container designated for solid hazardous waste.

4. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

5. Disposal Pathway:

  • Licensed Waste Disposal Service: The primary and required method for the disposal of this compound is through a licensed professional waste disposal company.[4] Your institution's EHS department will coordinate the pickup and disposal.

  • Incineration: The likely disposal method for this type of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]

  • Environmental Precautions: Do not dispose of this chemical down the drain or in the regular trash.[4] It is crucial to prevent its release into the environment.

Experimental Workflow for Waste Handling

Waste_Disposal_Workflow cluster_lab_operations In the Laboratory cluster_storage_pickup Storage and Pickup cluster_disposal Final Disposal A Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Segregate into Halogenated Organic Waste Container B->C D Collect Contaminated Solids Separately C->D If applicable E Securely Cap and Label Waste Containers C->E D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G Follow Institutional Protocol H Transportation by Licensed Hazardous Waste Hauler G->H I High-Temperature Incineration at Permitted Facility H->I Final Treatment

Caption: Workflow for the safe handling and disposal of this compound.

Logical Decision-Making for Disposal

Disposal_Decision_Tree start Waste Generated: This compound is_halogenated Is the waste a halogenated organic compound? start->is_halogenated segregate_halogenated Segregate into HALOGENATED waste stream. is_halogenated->segregate_halogenated Yes segregate_non_halogenated Segregate into NON-HALOGENATED waste stream. is_halogenated->segregate_non_halogenated No label_container Label container: 'Hazardous Waste', Chemical Name, Hazards segregate_halogenated->label_container segregate_non_halogenated->label_container contact_ehs Contact EHS for disposal via licensed contractor. label_container->contact_ehs

Caption: Decision tree for the proper segregation and disposal of chemical waste.

References

Essential Safety and Operational Guide for 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-Bromo-2-(cyclopropylmethoxy)benzene in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] Based on the available Safety Data Sheet (SDS), the primary hazards associated with this chemical are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Viton®, Butyl rubber).Prevents skin contact, which can cause irritation.[2][3]
Body Protection A flame-retardant lab coat or chemical-resistant apron.[2][4]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator is required.[2]Prevents inhalation of vapors or mists that may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible.[2]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Remove all sources of ignition from the handling area.[5]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

  • Recommended storage temperature is between 2-8°C.[1]

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
In Case of Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[1]
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Chemical Waste: Collect unused this compound in a dedicated, properly labeled, and sealed container.[4]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be considered hazardous waste and collected in a separate, clearly labeled container.[4]

2. Disposal Pathway:

  • Licensed Waste Disposal Service: The primary and recommended method for disposal is to contact a licensed professional waste disposal service.[4] They are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.

  • Environmental Precautions: Do not dispose of this chemical down the drain or into the environment.[4][5]

Chemical Spill Workflow

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

G cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Absorbed Material Contain->Collect Clean Clean the Spill Area Collect->Clean Package Package Waste in Labeled Container Clean->Package Dispose Dispose via Licensed Waste Service Package->Dispose

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.